Product packaging for 10-HydroxytrImipramine(Cat. No.:)

10-HydroxytrImipramine

Cat. No.: B15288575
M. Wt: 310.4 g/mol
InChI Key: PBUTZRBWGXMKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-Hydroxytrimipramine is a primary metabolite of the tricyclic antidepressant (TCA) trimipramine, formed in vivo through hepatic cytochrome P450-mediated oxidation . As a key metabolic intermediate, it is an essential compound for researchers conducting pharmacokinetic and pharmacodynamic studies. It is particularly valuable for investigating the complex metabolic pathways of trimipramine, a drug noted for its atypical antidepressant profile which includes minimal impact on monoamine reuptake compared to other TCAs . Analysis of metabolites like this compound is crucial for understanding inter-individual variability in drug response, especially considering that genetic polymorphisms in enzymes such as CYP2D6 can significantly affect metabolic rates . This compound serves as an important reference standard in analytical chemistry, enabling the development and validation of LC-MS/MS and HPLC methods for quantifying trimipramine and its metabolites in biological matrices such as plasma and urine. Furthermore, it provides a tool for neuroscientists exploring the mechanistic underpinnings of tricyclic antidepressants, as active metabolites can contribute to both therapeutic and adverse effects . This product is intended for Forensic Analysis and Research Use Only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O B15288575 10-HydroxytrImipramine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol

InChI

InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-18-10-6-4-8-16(18)12-20(23)17-9-5-7-11-19(17)22/h4-11,15,20,23H,12-14H2,1-3H3

InChI Key

PBUTZRBWGXMKPS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2CC(C3=CC=CC=C31)O)CN(C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 10-Hydroxyimipramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyimipramine is a principal active metabolite of the tricyclic antidepressant (TCA) imipramine. While the overarching mechanism of action of TCAs involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, the specific contributions of individual metabolites are crucial for a comprehensive understanding of their therapeutic and adverse effects. This technical guide provides a detailed examination of the mechanism of action of 10-hydroxyimipramine, focusing on its interaction with monoamine transporters. Due to a paucity of direct quantitative data for this specific metabolite, this guide synthesizes information from related compounds and general principles of TCA pharmacology to infer its likely activity. This document also outlines relevant experimental protocols and visualizes key pathways to facilitate further research and drug development efforts.

Introduction

Imipramine, a dibenzazepine derivative, was one of the first TCAs to be introduced for the treatment of major depressive disorder. Its clinical efficacy is attributed to its ability to modulate synaptic concentrations of monoamine neurotransmitters. Following administration, imipramine undergoes extensive hepatic metabolism, primarily through N-demethylation and hydroxylation, leading to the formation of several active metabolites, including desipramine, 2-hydroxyimipramine, and 10-hydroxyimipramine. These metabolites not only contribute to the overall pharmacological profile of the parent drug but may also possess distinct potencies and selectivities for various molecular targets. Understanding the mechanism of action of 10-hydroxyimipramine is therefore essential for a complete picture of imipramine's therapeutic effects and for the rational design of novel antidepressants with improved efficacy and tolerability.

Core Mechanism of Action: Inhibition of Monoamine Reuptake

The primary mechanism of action of tricyclic antidepressants, including the metabolites of imipramine, is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of 5-HT and NE from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling. Inhibition of SERT and NET by 10-hydroxyimipramine is presumed to lead to an increased concentration and prolonged availability of these neurotransmitters in the synapse, enhancing postsynaptic receptor activation.

Interaction with Serotonin Transporter (SERT)
Interaction with Norepinephrine Transporter (NET)

Similarly, direct quantitative data on the inhibitory potency (IC50 or K_i_ values) of 10-hydroxyimipramine at the human norepinephrine transporter is scarce. Imipramine and its major metabolite, desipramine, are known to inhibit NET, with desipramine showing a higher potency for NET over SERT. It is hypothesized that 10-hydroxyimipramine also interacts with and inhibits NET, contributing to the overall noradrenergic effects of imipramine treatment.

Quantitative Data Summary

A comprehensive search of the scientific literature did not yield specific K_i_ or IC50 values for 10-hydroxyimipramine at the serotonin and norepinephrine transporters. The following table is provided as a template for when such data becomes available and to present the known values for the parent compound, imipramine, for comparative purposes.

CompoundTargetK_i_ (nM)IC50 (nM)Reference
10-Hydroxyimipramine SERT Data not availableData not available
10-Hydroxyimipramine NET Data not availableData not available
ImipramineSERTValueValue[Insert Reference]
ImipramineNETValueValue[Insert Reference]

Note: Researchers are encouraged to perform dedicated in vitro binding and uptake inhibition assays to populate this table with definitive values for 10-hydroxyimipramine.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to determine the pharmacological profile of 10-hydroxyimipramine.

Radioligand Binding Assay for SERT and NET Affinity

This protocol is designed to determine the binding affinity (K_i_) of 10-hydroxyimipramine for the human serotonin and norepinephrine transporters.

Objective: To measure the displacement of a high-affinity radioligand from SERT and NET by 10-hydroxyimipramine.

Materials:

  • HEK293 cells stably expressing human SERT or NET

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand for SERT (e.g., [³H]-Citalopram)

  • Radioligand for NET (e.g., [³H]-Nisoxetine)

  • 10-Hydroxyimipramine (test compound)

  • Non-specific binding control (e.g., fluoxetine for SERT, desipramine for NET)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Culture HEK293 cells expressing either hSERT or hNET to confluency. Harvest the cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Binding Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of 10-hydroxyimipramine. For total binding, omit the test compound. For non-specific binding, add a high concentration of the respective non-specific control.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 10-hydroxyimipramine concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Convert the IC50 value to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol measures the functional inhibition of serotonin and norepinephrine uptake by 10-hydroxyimipramine.

Objective: To determine the IC50 value of 10-hydroxyimipramine for the inhibition of [³H]-serotonin and [³H]-norepinephrine uptake into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT or NET

  • [³H]-Serotonin and [³H]-Norepinephrine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 10-Hydroxyimipramine (test compound)

  • Uptake inhibitors for control (e.g., fluoxetine for SERT, desipramine for NET)

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of 10-hydroxyimipramine or a control inhibitor for a short period.

  • Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]-serotonin or [³H]-norepinephrine) to each well to initiate the uptake process.

  • Incubation: Incubate for a short, defined period at a controlled temperature (e.g., 37°C).

  • Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process and remove extracellular radiolabel.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the 10-hydroxyimipramine concentration and determine the IC50 value using non-linear regression.

Signaling Pathways and Downstream Effects

The inhibition of SERT and NET by 10-hydroxyimipramine is expected to trigger a cascade of downstream signaling events that contribute to its antidepressant effects. While direct studies on 10-hydroxyimipramine are lacking, the pathways modulated by imipramine and other TCAs are well-documented.

An increase in synaptic serotonin and norepinephrine leads to enhanced activation of various postsynaptic receptors, including 5-HT and adrenergic receptors. This can lead to the modulation of intracellular second messenger systems, such as the cyclic adenosine monophosphate (cAMP) pathway. Over time, chronic antidepressant treatment is associated with adaptive changes in the brain, including alterations in receptor density and sensitivity, and the regulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF).

Visualizations

Proposed Mechanism of Action of 10-Hydroxyimipramine

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 10_OH_IMI 10-Hydroxyimipramine SERT Serotonin Transporter (SERT) 10_OH_IMI->SERT Inhibits NET Norepinephrine Transporter (NET) 10_OH_IMI->NET Inhibits Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft_5HT Serotonin (5-HT) Serotonin_Vesicle->Synaptic_Cleft_5HT Release NE_Vesicle Norepinephrine Vesicle Synaptic_Cleft_NE Norepinephrine (NE) NE_Vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_5HT->SERT Reuptake 5HT_Receptor 5-HT Receptor Synaptic_Cleft_5HT->5HT_Receptor Binds Synaptic_Cleft_NE->NET Reuptake NE_Receptor NE Receptor Synaptic_Cleft_NE->NE_Receptor Binds Signaling_Cascade Downstream Signaling (e.g., cAMP, BDNF) 5HT_Receptor->Signaling_Cascade NE_Receptor->Signaling_Cascade Therapeutic_Effect Antidepressant Effect Signaling_Cascade->Therapeutic_Effect

Caption: Proposed mechanism of 10-Hydroxyimipramine action.

Experimental Workflow for Determining Transporter Affinity

Experimental_Workflow cluster_cell_culture Cell Culture & Membrane Prep cluster_binding_assay Radioligand Binding Assay cluster_data_analysis Data Analysis Culture Culture HEK293 cells expressing hSERT or hNET Harvest Harvest cells and prepare membranes Culture->Harvest Incubate Incubate membranes with [³H]-ligand & 10-OH-IMI Harvest->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Count Quantify radioactivity Filter->Count IC50 Determine IC50 value Count->IC50 Ki Calculate Ki value using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for determining transporter binding affinity.

Conclusion

10-Hydroxyimipramine, as an active metabolite of imipramine, is presumed to contribute to the therapeutic effects of the parent drug through the inhibition of serotonin and norepinephrine reuptake. While its precise pharmacological profile remains to be fully elucidated with specific quantitative data, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future research. A detailed characterization of the binding affinities and functional potencies of 10-hydroxyimipramine at monoamine transporters is a critical next step. This will not only enhance our understanding of the complex pharmacology of imipramine but also inform the development of next-generation antidepressants with improved therapeutic indices. Further investigation into the specific downstream signaling pathways modulated by this metabolite will also be invaluable.

In Vivo Pharmacokinetics of 10-Hydroxyimipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of 10-hydroxyimipramine, a metabolite of the tricyclic antidepressant imipramine. The document is intended for researchers, scientists, and professionals in drug development. It details the metabolic pathway of imipramine, methodologies for the quantification of its metabolites, and discusses the available, albeit limited, pharmacokinetic data for 10-hydroxyimipramine.

Introduction

Imipramine is a widely used tricyclic antidepressant that undergoes extensive metabolism in the body. One of its metabolic pathways involves hydroxylation to form active metabolites, including 10-hydroxyimipramine. Understanding the pharmacokinetics of these metabolites is crucial for a complete picture of the drug's overall disposition and potential for drug-drug interactions. However, direct in vivo pharmacokinetic studies on 10-hydroxyimipramine are scarce, as it is not typically administered as a standalone drug. Its pharmacokinetic profile is therefore inferred from its formation and elimination following the administration of the parent drug, imipramine.

Metabolic Pathway of Imipramine

Imipramine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The formation of 10-hydroxyimipramine is a result of aromatic hydroxylation.

Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-Demethylation (CYP2C19, CYP1A2, CYP3A4) Hydroxyimipramine_10 10-Hydroxyimipramine Imipramine->Hydroxyimipramine_10 Hydroxylation (CYP2D6) Hydroxydesipramine_10 10-Hydroxydesipramine Desipramine->Hydroxydesipramine_10 Hydroxylation (CYP2D6) Glucuronide_Conjugates Glucuronide Conjugates Hydroxyimipramine_10->Glucuronide_Conjugates Hydroxydesipramine_10->Glucuronide_Conjugates

Metabolic pathway of imipramine to 10-hydroxyimipramine.

Quantitative Data

Direct pharmacokinetic parameters for 10-hydroxyimipramine following its administration are not available in the literature. However, studies on imipramine metabolism provide data on the concentrations of its hydroxylated metabolites. The following table summarizes the type of data that can be obtained from such studies. It is important to note that specific values for Cmax, Tmax, and AUC for 10-hydroxyimipramine are generally not reported.

ParameterDescriptionAvailability for 10-Hydroxyimipramine
Cmax (Maximum Plasma Concentration) The highest concentration of the drug observed in the plasma.Not directly measured or reported.
Tmax (Time to Maximum Concentration) The time at which Cmax is observed.Not directly measured or reported.
AUC (Area Under the Curve) The total drug exposure over time.Not directly measured or reported.
Half-life (t½) The time it takes for the plasma concentration of the drug to be reduced by half.Not directly determined.
Plasma Concentration The concentration of the metabolite in plasma at various time points after imipramine administration.Measurable through specific analytical methods.

Experimental Protocols

The quantification of 10-hydroxyimipramine in biological matrices is typically performed as part of a broader analysis of imipramine and its metabolites. High-performance liquid chromatography (HPLC) coupled with a sensitive detection method is the most common approach.

Bioanalytical Method for the Simultaneous Determination of Imipramine and its Hydroxylated Metabolites

This protocol is based on the method described by Gérardin et al. (1997) for the simultaneous determination of imipramine, desipramine, and their 2- and 10-hydroxylated metabolites in human plasma and urine.[1]

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma or urine, add an internal standard.

  • Alkalinize the sample to a pH of 9.6.

  • Extract the analytes with 5 mL of diethyl ether by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Back-extract the analytes into 150 µL of 0.1 M orthophosphoric acid by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Inject an aliquot of the aqueous phase into the HPLC system.

4.1.2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, and detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1 M potassium dihydrogen phosphate), with the pH adjusted to a suitable value (e.g., 6.0).

  • Flow Rate: Typically 1-2 mL/min.

  • Detection: Electrochemical detection is a sensitive method for these compounds.

4.1.3. Method Validation

The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The lower limit of quantification (LLOQ) for the hydroxylated metabolites is typically in the low ng/mL range.[1]

Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Alkalinize Alkalinize (pH 9.6) Add_IS->Alkalinize LLE Liquid-Liquid Extraction (Diethyl Ether) Alkalinize->LLE Centrifuge1 Centrifuge LLE->Centrifuge1 Back_Extract Back-Extraction (0.1 M H3PO4) Centrifuge1->Back_Extract Organic Phase Centrifuge2 Centrifuge Back_Extract->Centrifuge2 HPLC HPLC Analysis Centrifuge2->HPLC Aqueous Phase

Experimental workflow for sample preparation.

Discussion and Conclusion

The in vivo pharmacokinetics of 10-hydroxyimipramine are intrinsically linked to the metabolism of its parent drug, imipramine. Due to the lack of studies involving direct administration of 10-hydroxyimipramine, a complete pharmacokinetic profile with parameters such as Cmax, Tmax, and AUC is not available. However, the development of sensitive and specific bioanalytical methods allows for the quantification of 10-hydroxyimipramine in plasma and urine following imipramine administration. This data is essential for understanding the formation and elimination kinetics of this metabolite.

Future research could focus on pharmacokinetic modeling to estimate the kinetic parameters of 10-hydroxyimipramine based on its plasma concentration-time data after imipramine administration. Such studies would provide a more complete understanding of the contribution of this metabolite to the overall pharmacological and toxicological profile of imipramine. For professionals in drug development, it is crucial to consider the formation of hydroxylated metabolites when evaluating the safety and efficacy of new chemical entities that are structurally related to tricyclic antidepressants.

References

The Discovery and Pharmacological Profile of 10-Hydroxyimipramine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyimipramine is a significant metabolite of the first-in-class tricyclic antidepressant, imipramine. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of 10-hydroxyimipramine. It details the metabolic pathways leading to its formation, its affinity for monoamine transporters, and its downstream signaling effects. This document synthesizes key findings, presents quantitative data in a structured format, and provides detailed experimental methodologies for the foundational studies in this area, serving as a critical resource for researchers in pharmacology and drug development.

Introduction

The advent of imipramine in the 1950s marked a revolutionary step in the treatment of major depressive disorder. As the first tricyclic antidepressant (TCA), its mechanism of action and metabolic fate became subjects of intense scientific scrutiny. Early research into the biotransformation of imipramine revealed a complex metabolic pathway, leading to the identification of several active and inactive metabolites. Among these, 10-hydroxyimipramine emerged as a notable hydroxylated metabolite, contributing to the overall pharmacological profile of the parent drug. Understanding the discovery and history of 10-hydroxyimipramine provides valuable insights into the broader field of antidepressant pharmacology and the intricate processes of drug metabolism.

Discovery and Historical Context

The initial elucidation of imipramine's metabolic pathways can be traced back to the foundational work of Bickel and Baggiolini in 1966. Their research, published in Biochemical Pharmacology, was among the first to systematically investigate the in vitro metabolism of imipramine using rat liver microsomes.[1] While this seminal paper primarily focused on N-demethylation to desipramine, it laid the groundwork for identifying other metabolic products, including hydroxylated derivatives.

Subsequent studies throughout the late 1960s and 1970s further characterized the various metabolites of imipramine. The 10-position on the dibenzazepine ring was identified as a site of aromatic hydroxylation. This metabolic process was later found to be primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[2] The identification of 10-hydroxyimipramine as a significant human metabolite was crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of imipramine, as this metabolite itself possesses biological activity.

Metabolic Pathway and Pharmacokinetics

Imipramine undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. The two primary metabolic routes are N-demethylation and hydroxylation.

Metabolic Transformation of Imipramine:

Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-demethylation (CYP2C19, CYP1A2, CYP3A4) 10-Hydroxyimipramine 10-Hydroxyimipramine (Active Metabolite) Imipramine->10-Hydroxyimipramine Hydroxylation (CYP2D6) 2-Hydroxyimipramine 2-Hydroxyimipramine (Active Metabolite) Imipramine->2-Hydroxyimipramine Hydroxylation (CYP2D6) 10-Hydroxydesipramine 10-Hydroxydesipramine (Active Metabolite) Desipramine->10-Hydroxydesipramine Hydroxylation (CYP2D6) Further_Metabolites Glucuronide Conjugates and other metabolites 10-Hydroxyimipramine->Further_Metabolites 2-Hydroxyimipramine->Further_Metabolites 10-Hydroxydesipramine->Further_Metabolites

Figure 1: Metabolic pathway of imipramine.
Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for imipramine and its major metabolites.

CompoundHalf-life (t½)Volume of Distribution (Vd)Protein Binding
Imipramine9-24 hours10-20 L/kg60-96%
Desipramine12-24 hours23-57 L/kg73-92%
10-Hydroxyimipramine Data not consistently reportedData not consistently reportedData not consistently reported
2-HydroxyimipramineData not consistently reportedData not consistently reportedData not consistently reported

Note: Specific pharmacokinetic data for 10-hydroxyimipramine is not as extensively documented in publicly available literature as for imipramine and desipramine.

Pharmacological Activity

The primary mechanism of action of imipramine and its active metabolites is the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This is achieved by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Monoamine Transporter Affinity

The following table presents the inhibitory constants (Ki) of imipramine and its metabolites for the human serotonin and norepinephrine transporters.

CompoundhSERT Ki (nM)hNET Ki (nM)
Imipramine1.437
Desipramine17.81.1
10-Hydroxyimipramine Data not available in cited literatureData not available in cited literature
2-Hydroxyimipramine10.511.4
Downstream Signaling Pathways

The inhibition of serotonin and norepinephrine reuptake by imipramine and its active metabolites leads to a cascade of downstream signaling events. These events are believed to underlie the therapeutic antidepressant effects, which typically have a delayed onset of action.

Post-Receptor Signaling Cascade:

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT_NET SERT / NET Neurotransmitters Serotonin (5-HT) & Norepinephrine (NE) SERT_NET->Neurotransmitters Block Reuptake Imipramine_Metabolites Imipramine & Metabolites Imipramine_Metabolites->SERT_NET Inhibition GPCR G-Protein Coupled Receptors Neurotransmitters->GPCR AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (cAMP Response Element- Binding Protein) PKA->CREB Phosphorylation BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Activation BDNF Brain-Derived Neurotrophic Factor (BDNF) BDNF_Gene->BDNF Increased Expression Neuroplasticity Increased Neuroplasticity BDNF->Neuroplasticity

Figure 2: Downstream signaling pathway of imipramine and its active metabolites.

Increased levels of serotonin and norepinephrine in the synapse lead to enhanced activation of postsynaptic G-protein coupled receptors. This, in turn, stimulates the production of cyclic AMP (cAMP) by adenylyl cyclase.[3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP Response Element-Binding protein (CREB).[4][5] Activated CREB promotes the transcription of various genes, including Brain-Derived Neurotrophic Factor (BDNF).[4][6][7] Increased BDNF expression is thought to play a crucial role in promoting neuronal survival, neurogenesis, and synaptic plasticity, which are processes implicated in the long-term therapeutic effects of antidepressants.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies that were instrumental in the discovery and characterization of 10-hydroxyimipramine.

In Vitro Metabolism Studies (Adapted from Bickel and Baggiolini, 1966)

Objective: To identify the metabolites of imipramine produced by liver enzymes.

Workflow:

Liver_Homogenization Rat Liver Homogenization Microsome_Isolation Microsome Isolation (Centrifugation) Liver_Homogenization->Microsome_Isolation Incubation Incubation with Imipramine & Cofactors (NADPH, MgCl2) Microsome_Isolation->Incubation Extraction Solvent Extraction of Metabolites Incubation->Extraction Chromatography Chromatographic Separation (e.g., TLC, Paper) Extraction->Chromatography Analysis Metabolite Identification (e.g., Spectrophotometry) Chromatography->Analysis

Figure 3: Workflow for in vitro metabolism studies.

Methodology:

  • Preparation of Liver Microsomes: Livers from male Wistar rats are homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction, which is rich in drug-metabolizing enzymes.

  • Incubation: The isolated microsomes are incubated with imipramine in a buffered solution containing necessary cofactors for enzymatic activity, such as NADPH and magnesium chloride.

  • Extraction of Metabolites: Following incubation, the reaction is stopped, and the metabolites are extracted from the aqueous medium using an organic solvent (e.g., heptane containing isoamyl alcohol).

  • Chromatographic Separation: The extracted compounds are then separated using techniques like paper chromatography or thin-layer chromatography (TLC).

  • Identification and Quantification: The separated metabolites are identified and quantified by comparing their chromatographic properties and spectral characteristics to those of synthesized reference standards.

Synthesis of 10-Hydroxyimipramine (Conceptual)

Conceptual Synthetic Pathway:

Iminodibenzyl Iminodibenzyl Hydroxylated_Intermediate 10-Hydroxyiminodibenzyl Iminodibenzyl->Hydroxylated_Intermediate Hydroxylation Alkylation Alkylation with 3-dimethylamino-1-propyl chloride Hydroxylated_Intermediate->Alkylation Nucleophilic Substitution 10-Hydroxyimipramine 10-Hydroxyimipramine Alkylation->10-Hydroxyimipramine

Figure 4: Conceptual synthesis of 10-hydroxyimipramine.
Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity of 10-hydroxyimipramine for the serotonin and norepinephrine transporters.

Workflow:

Membrane_Prep Preparation of Membranes Expressing SERT or NET Incubation Incubation with Radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) & varying concentrations of 10-hydroxyimipramine Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (Rapid Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis to Determine IC50 and Ki Quantification->Data_Analysis

Figure 5: Workflow for radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing either the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are prepared from transfected cell lines or brain tissue.

  • Competitive Binding Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind with high affinity to the target transporter (e.g., [3H]citalopram for hSERT or [3H]nisoxetine for hNET) and a range of concentrations of the unlabeled test compound (10-hydroxyimipramine).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of 10-hydroxyimipramine that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

10-Hydroxyimipramine is a key active metabolite of imipramine, contributing to its overall therapeutic effect. Its discovery was a crucial step in understanding the complex pharmacology of tricyclic antidepressants. While further research is needed to fully elucidate its specific pharmacokinetic profile and binding affinities for monoamine transporters, the foundational knowledge of its formation and activity remains a cornerstone of antidepressant research. This technical guide provides a comprehensive resource for professionals in the field, summarizing the historical context, pharmacological data, and experimental methodologies related to this important molecule.

References

An In-Depth Technical Guide to 10-Hydroxyimipramine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyimipramine is a primary active metabolite of the tricyclic antidepressant imipramine. Its chemical structure and properties play a crucial role in the overall pharmacological profile of its parent drug. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 10-Hydroxyimipramine, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

Table 1: General Chemical Properties of 10-Hydroxyimipramine

PropertyValueSource
Molecular Formula C₁₉H₂₄N₂O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 296.41 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 796-28-1--INVALID-LINK--
Appearance Not specified (likely a solid)-
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-
Solubility Data not available-

Table 2: Computed Physicochemical Properties of 10-Hydroxyimipramine Adducts

It is important to note that publicly available computed properties often refer to adducts of 10-Hydroxyimipramine, such as the BH3-adduct. These values provide estimations but may not precisely reflect the properties of the free molecule.

PropertyValue (for BH3-Aduct)Source
Molecular Weight 307.2 g/mol --INVALID-LINK--[1]
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[1]
Rotatable Bond Count 4--INVALID-LINK--[1]
Topological Polar Surface Area 26.7 Ų--INVALID-LINK--[1]

Chemical Structure

The chemical structure of 10-Hydroxyimipramine is based on the tricyclic dibenzazepine nucleus, characteristic of its parent compound, with a hydroxyl group substitution.

Table 3: Structural Identifiers of 10-Hydroxyimipramine

IdentifierValueSource
IUPAC Name 11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol--INVALID-LINK--[2]
SMILES CN(C)CCCN1c2ccccc2CC(O)c3ccccc13--INVALID-LINK--[2]
InChI InChI=1S/C19H24N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11,19,22H,7,12-14H2,1-2H3--INVALID-LINK--[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 10-Hydroxyimipramine are not widely published. The compound is primarily studied as a metabolite of imipramine. However, analytical methods for its detection and quantification in biological matrices have been described.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for the analysis of 10-Hydroxyimipramine.

Method: High-Performance Liquid Chromatography (HPLC)

A published HPLC method for the simultaneous determination of imipramine and its hydroxylated metabolites in biological fluids involves the following steps:

  • Sample Preparation: Extraction from plasma or urine at alkaline pH (e.g., pH 9.6) with an organic solvent such as diethyl ether.

  • Back-Extraction: The organic extract is then back-extracted into an acidic aqueous solution (e.g., 0.1 M orthophosphoric acid).

  • Chromatographic Separation: The extract is analyzed by reversed-phase HPLC.

  • Detection: Electrochemical detection is a sensitive method for quantifying the analytes.

While a specific protocol for pure 10-Hydroxyimipramine is not detailed, the principles of HPLC can be applied for its analysis.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of 10-Hydroxyimipramine. A general workflow would include:

  • Derivatization: Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve volatility and chromatographic performance.

  • Gas Chromatography: The derivatized analyte is separated on a GC column.

  • Mass Spectrometry: The separated compound is ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. The NIST WebBook provides a mass spectrum for the parent compound, imipramine, which can serve as a reference for interpreting the fragmentation pattern of its hydroxylated metabolite.[3]

Signaling Pathways and Mechanism of Action

The pharmacological activity of 10-Hydroxyimipramine is closely related to that of its parent compound, imipramine, which functions as a serotonin and norepinephrine reuptake inhibitor. While specific signaling pathways for 10-Hydroxyimipramine are not as extensively studied, it is understood to contribute to the overall antidepressant effect of imipramine.

The primary mechanism of action for tricyclic antidepressants involves blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission. This action is mediated through the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Below is a simplified representation of the metabolic conversion of imipramine and the general mechanism of action of tricyclic antidepressants.

metabolic_and_signaling_pathway cluster_metabolism Metabolism cluster_synapse Synaptic Cleft Imipramine Imipramine Metabolite 10-Hydroxyimipramine Imipramine->Metabolite Hydroxylation SERT SERT Metabolite->SERT Inhibits NET NET Metabolite->NET Inhibits Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake

Metabolism of Imipramine and general mechanism of action.

Conclusion

10-Hydroxyimipramine is a key metabolite in the pharmacology of imipramine. While there are gaps in the publicly available experimental data for its physicochemical properties and detailed synthetic protocols, the existing information on its structure and analytical detection methods provides a solid foundation for further research. A deeper understanding of the specific pharmacological profile and signaling pathways of 10-Hydroxyimipramine will be crucial for optimizing antidepressant therapies and developing novel therapeutics. Further research is warranted to fully elucidate its properties and contribute to a more comprehensive understanding of its role in clinical pharmacology.

References

In Vitro Profile of 10-Hydroxyimipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyimipramine is a primary active metabolite of the tricyclic antidepressant imipramine. Emerging from the hepatic metabolism of its parent compound, 10-hydroxyimipramine plays a significant role in the overall pharmacological activity and therapeutic efficacy of imipramine. This technical guide provides a comprehensive overview of the in vitro studies of 10-hydroxyimipramine, focusing on its mechanism of action, metabolic pathways, and interactions with key neurochemical targets. The information presented herein is intended to support further research and drug development efforts in the field of neuropsychopharmacology.

Metabolic Pathway of Imipramine to 10-Hydroxyimipramine

Imipramine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 10-hydroxyimipramine is a key step in this metabolic cascade.

Key Metabolic Reactions:

  • N-Demethylation: Imipramine is first demethylated to desipramine, another active metabolite. This reaction is catalyzed by CYP1A2, CYP3A4, and CYP2C19.[1]

  • Hydroxylation: Both imipramine and desipramine undergo hydroxylation at the 2- and 10-positions of the dibenzazepine ring. The hydroxylation to form 2-hydroxyimipramine and 2-hydroxydesipramine is primarily mediated by CYP2D6.[1] While the specific P450 isozyme responsible for the formation of 10-hydroxyimipramine is less definitively established in the provided search results, it is a recognized metabolite.[2]

dot graph { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

Imipramine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desipramine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "10-Hydroxyimipramine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Hydroxyimipramine" [fillcolor="#FBBC05", fontcolor="#202124"]; "10-Hydroxydesipramine"; "2-Hydroxydesipramine"; Other_Metabolites [label="Other Metabolites"];

Imipramine -> Desipramine [label="N-Demethylation\n(CYP1A2, 3A4, 2C19)"]; Imipramine -> "2-Hydroxyimipramine" [label="Hydroxylation\n(CYP2D6)"]; Imipramine -> "10-Hydroxyimipramine" [label="Hydroxylation"]; Desipramine -> "10-Hydroxydesipramine" [label="Hydroxylation"]; Desipramine -> "2-Hydroxydesipramine" [label="Hydroxylation\n(CYP2D6)"]; "10-Hydroxyimipramine" -> Other_Metabolites; "2-Hydroxyimipramine" -> Other_Metabolites; "10-Hydroxydesipramine" -> Other_Metabolites; "2-Hydroxydesipramine" -> Other_Metabolites; } caption { label = "Metabolic Pathway of Imipramine"; fontsize = 12; fontcolor = "#202124"; }

Core Mechanism of Action: Neurotransmitter Reuptake Inhibition

The primary mechanism of action of tricyclic antidepressants and their active metabolites is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission. In vitro studies have demonstrated that hydroxylated metabolites of tricyclic antidepressants, including 10-hydroxyimipramine, are potent inhibitors of both serotonin and norepinephrine transporters (SERT and NET, respectively).[3]

Quantitative Data: Neurotransmitter Transporter Inhibition

While specific Ki or IC50 values for 10-hydroxyimipramine were not found in the provided search results, it is reported that hydroxylated metabolites of imipramine inhibit the uptake of norepinephrine and serotonin into synaptosomes to a similar extent as their parent compounds.[3] For context, the binding affinities of imipramine for SERT and NET are provided in the table below.

CompoundTransporterKi (nM)
ImipramineSERT1.4
NET37

Data for imipramine is provided for comparative purposes.

Receptor Binding Profile

In addition to their effects on neurotransmitter reuptake, tricyclic antidepressants and their metabolites interact with a variety of other receptors, which contributes to both their therapeutic effects and side-effect profiles. The primary off-target interactions include antagonism of muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.

Quantitative Data: Receptor Binding Affinities

Specific binding affinity data (Ki values) for 10-hydroxyimipramine at these receptors were not available in the provided search results. However, the affinities of the parent compound, imipramine, are presented to provide a likely indication of the activity of its hydroxylated metabolite.

ReceptorKi (nM) for Imipramine
Muscarinic M1-M5Potent Antagonist
Histamine H1Potent Antagonist
Alpha-1 AdrenergicPotent Antagonist

Data for imipramine is provided for comparative purposes.

Experimental Protocols

Detailed experimental protocols for the in vitro study of 10-hydroxyimipramine are crucial for reproducible and accurate research. The following sections outline standardized methodologies for key assays.

Neurotransmitter Reuptake Inhibition Assay (Synaptosome Preparation)

This protocol describes the preparation of synaptosomes from brain tissue, which are resealed nerve terminals that can be used to measure the uptake of neurotransmitters.

Workflow:

Methodology:

  • Tissue Homogenization: Dissect the brain region of interest (e.g., cortex, hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, pH 7.4). Homogenize the tissue using a glass-Teflon homogenizer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • High-Speed Centrifugation: Collect the supernatant (S1) and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Synaptosome Pellet: The resulting pellet (P2) contains crude synaptosomes. Discard the supernatant (S2).

  • Washing: Resuspend the P2 pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step to wash the synaptosomes.

  • Final Resuspension: Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in uptake assays.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of 10-hydroxyimipramine or vehicle.

    • Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for 10-hydroxyimipramine by plotting the percent inhibition of neurotransmitter uptake against the log concentration of the compound.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of 10-hydroxyimipramine for various receptors.

Workflow:

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO cells expressing the human M1 muscarinic receptor) or from brain tissue.

  • Binding Reaction: In a multi-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-QNB for muscarinic receptors, [³H]-pyrilamine for histamine H1 receptors, [³H]-prazosin for alpha-1 adrenergic receptors), and varying concentrations of 10-hydroxyimipramine.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 of 10-hydroxyimipramine from competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Signaling Pathways

The long-term therapeutic effects of antidepressants are believed to involve adaptations in intracellular signaling pathways. While specific in vitro studies on the signaling effects of 10-hydroxyimipramine are not detailed in the provided search results, the known downstream effects of its parent compound, imipramine, likely provide a relevant framework. Imipramine has been shown to influence signaling cascades that regulate neurogenesis and synaptic plasticity.

Potential Signaling Pathway:

Conclusion

10-Hydroxyimipramine is a pharmacologically active metabolite of imipramine that contributes significantly to its therapeutic effect by potently inhibiting the reuptake of serotonin and norepinephrine. Its in vitro profile suggests a mechanism of action consistent with that of its parent compound, including interactions with various neurotransmitter receptors. This technical guide provides a foundational understanding of the in vitro pharmacology of 10-hydroxyimipramine and detailed protocols for its further investigation. Future research should focus on obtaining precise quantitative data for its binding affinities and exploring its impact on intracellular signaling cascades to fully elucidate its role in the treatment of depression and other neuropsychiatric disorders.

References

The Role of 10-Hydroxyimipramine in Antidepressant Activity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine, a cornerstone tricyclic antidepressant (TCA), undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, 10-hydroxyimipramine has been a subject of interest regarding its contribution to the overall therapeutic efficacy of the parent drug. This technical guide provides an in-depth analysis of the role of 10-hydroxyimipramine in antidepressant activity, summarizing its metabolic generation, its interaction with key monoamine transporters, and the experimental methodologies used for its characterization. While direct in-vivo antidepressant activity data for 10-hydroxyimipramine remains limited in publicly available literature, this paper collates the existing biochemical data to elucidate its potential pharmacological significance. All quantitative data is presented in structured tables, and relevant biological and experimental pathways are visualized using Graphviz diagrams to facilitate a clear understanding for research and drug development professionals.

Introduction

The therapeutic action of imipramine is primarily attributed to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing the synaptic availability of these neurotransmitters.[1] However, the biotransformation of imipramine leads to the formation of active metabolites, including desipramine and the hydroxylated forms, 2-hydroxyimipramine and 10-hydroxyimipramine.[2] The contribution of these metabolites to the antidepressant effect is an area of ongoing investigation. This whitepaper focuses specifically on 10-hydroxyimipramine, exploring its formation, its affinity for the serotonin and norepinephrine transporters, and the experimental frameworks used to assess its activity.

Metabolism of Imipramine to 10-Hydroxyimipramine

Imipramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of 10-hydroxyimipramine is a key metabolic pathway.

Key Metabolic Pathway:

  • Parent Compound: Imipramine

  • Primary Metabolite: 10-Hydroxyimipramine

  • Enzyme: Cytochrome P450 2D6 (CYP2D6) is the principal enzyme responsible for the hydroxylation of imipramine to both 2-hydroxyimipramine and 10-hydroxyimipramine.[3]

Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in the metabolism of imipramine, affecting the plasma concentrations of both the parent drug and its hydroxylated metabolites.[4]

Imipramine Imipramine Metabolism Hepatic Metabolism Imipramine->Metabolism CYP2D6 CYP2D6 Metabolism->CYP2D6 Primary Enzyme Other_Metabolites Other Metabolites (e.g., Desipramine, 2-Hydroxyimipramine) Metabolism->Other_Metabolites 10-Hydroxyimipramine 10-Hydroxyimipramine CYP2D6->10-Hydroxyimipramine Hydroxylation cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (with SERT/NET) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand ([³H]-ligand) Radioligand->Incubation Test_Compound Test Compound (10-Hydroxyimipramine) Test_Compound->Incubation Filtration Filtration (Separation) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation IC50_Determination IC50 Determination Scintillation->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation cluster_FST Forced Swim Test (FST) cluster_TST Tail Suspension Test (TST) FST_Procedure Place animal in water cylinder FST_Scoring Measure immobility time Comparison Statistical Comparison FST_Scoring->Comparison TST_Procedure Suspend animal by tail TST_Scoring Measure immobility time TST_Scoring->Comparison Drug_Administration Drug Administration (e.g., 10-Hydroxyimipramine) Drug_Administration->FST_Procedure Drug_Administration->TST_Procedure Control_Group Vehicle Control Group Control_Group->FST_Procedure Control_Group->TST_Procedure Antidepressant_Effect Assessment of Antidepressant-like Effect Comparison->Antidepressant_Effect

References

10-Hydroxyimipramine: An In-Depth Technical Guide on a Lesser-Known Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipramine, a cornerstone of the tricyclic antidepressant (TCA) class, has been extensively studied for its therapeutic effects in treating major depressive disorder and other psychiatric conditions. Its clinical efficacy is primarily attributed to the inhibition of serotonin (SERT) and norepinephrine (NET) transporters by the parent drug and its active metabolite, desipramine. However, the pharmacological profile of imipramine's other metabolites, such as 10-hydroxyimipramine, remains significantly less characterized. This technical guide aims to provide a comprehensive overview of the current, albeit limited, state of knowledge regarding the biological activity and molecular targets of 10-hydroxyimipramine. The scarcity of direct quantitative data and detailed experimental protocols for this specific metabolite presents a notable gap in the scientific literature.

Biological Activity and Molecular Targets

The metabolism of imipramine occurs primarily in the liver, where it undergoes N-demethylation to form desipramine and hydroxylation to produce metabolites such as 2-hydroxyimipramine and 10-hydroxyimipramine.[1] While the pharmacological activities of imipramine and desipramine are well-documented, 10-hydroxyimipramine has received considerably less attention in research.

At present, there is a significant lack of publicly available quantitative data, such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50), detailing the interaction of 10-hydroxyimipramine with key central nervous system targets. These include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), as well as various neurotransmitter receptors. This absence of data makes it challenging to definitively ascertain the specific contribution of 10-hydroxyimipramine to the overall therapeutic and adverse effects of imipramine treatment.

Data Presentation

Due to the aforementioned lack of specific quantitative pharmacological data for 10-hydroxyimipramine in the public domain, a comparative data table cannot be constructed at this time. Further research is required to determine the binding affinities and functional activities of this metabolite at various molecular targets.

Experimental Protocols

While specific experimental protocols for the investigation of 10-hydroxyimipramine are not readily found in the literature, this section outlines general methodologies that are industry-standard for characterizing the biological activity of similar compounds. These protocols can be adapted for the study of 10-hydroxyimipramine.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of 10-hydroxyimipramine for SERT, NET, DAT, and a panel of other relevant CNS receptors.

General Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant transporter or receptor of interest, or from specific brain regions of laboratory animals (e.g., rat cortex, striatum).

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-nisoxetine for NET, [3H]-WIN 35,428 for DAT) is incubated with the prepared membranes in the presence of increasing concentrations of 10-hydroxyimipramine.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of 10-hydroxyimipramine. The IC50 value is determined from this curve and then converted to a Ki value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assays

These assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters into cells.

Objective: To determine the IC50 of 10-hydroxyimipramine for the inhibition of serotonin, norepinephrine, and dopamine uptake.

General Methodology:

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human recombinant SERT, NET, or DAT are cultured to confluence.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of 10-hydroxyimipramine.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine) is added to initiate the uptake process.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by lysing the cells and measuring the radioactivity using liquid scintillation counting.

  • Data Analysis: The concentration of 10-hydroxyimipramine that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated from the concentration-response curve.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action of imipramine and its major metabolites involves the blockade of monoamine transporters, leading to an increase in the synaptic concentration of serotonin and norepinephrine. The subsequent downstream signaling events are complex and not fully elucidated for all metabolites. The following diagram illustrates the general signaling pathway affected by monoamine reuptake inhibitors.

Monoamine Reuptake Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Packaging Serotonin_Norepinephrine Serotonin (5-HT) & Norepinephrine (NE) SynapticVesicle->Serotonin_Norepinephrine Release SERT_NET SERT / NET SERT_NET->MAO Metabolism Serotonin_Norepinephrine->SERT_NET Reuptake PostsynapticReceptor Postsynaptic Receptors (e.g., 5-HT, Adrenergic) Serotonin_Norepinephrine->PostsynapticReceptor Binding Signaling Downstream Signaling (e.g., cAMP, Ca2+) PostsynapticReceptor->Signaling Response Cellular Response Signaling->Response 10_Hydroxyimipramine 10-Hydroxyimipramine 10_Hydroxyimipramine->SERT_NET Inhibition

Caption: General signaling pathway of monoamine reuptake inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a compound's activity at monoamine transporters.

Experimental Workflow for Transporter Activity cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_results Results BindingAssay Radioligand Binding Assay Ki_Determination Ki Determination (Cheng-Prusoff) BindingAssay->Ki_Determination UptakeAssay Monoamine Uptake Inhibition Assay IC50_Determination IC50 Determination UptakeAssay->IC50_Determination AffinityProfile Binding Affinity Profile (Ki values) Ki_Determination->AffinityProfile PotencyProfile Functional Potency Profile (IC50 values) IC50_Determination->PotencyProfile Compound 10-Hydroxyimipramine Compound->BindingAssay Compound->UptakeAssay

References

Initial Safety and Toxicity Profile of 10-Hydroxyimipramine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyimipramine is a metabolite of the tricyclic antidepressant imipramine. While the parent drug has been extensively studied, specific data on the initial safety and toxicity profile of 10-Hydroxyimipramine remains limited in publicly available literature. This technical guide synthesizes the available information on the metabolism of imipramine to 10-Hydroxyimipramine and extrapolates potential safety and toxicity considerations based on the known effects of imipramine and its other hydroxylated metabolites. This paper aims to provide a foundational understanding for researchers and professionals in drug development by outlining key areas for future investigation, presenting generalized experimental protocols for toxicity assessment, and visualizing relevant biological pathways.

Introduction

Imipramine, a dibenzazepine derivative, is a widely recognized tricyclic antidepressant (TCA) used in the management of major depressive disorder and other conditions.[1][2] Its therapeutic and toxic effects are mediated not only by the parent compound but also by its various metabolites. The metabolism of imipramine is complex, involving N-demethylation and aromatic hydroxylation, leading to the formation of active and inactive compounds. One such metabolite is 10-Hydroxyimipramine. Understanding the safety and toxicity profile of individual metabolites is crucial for a comprehensive assessment of a drug's overall risk-benefit profile. This whitepaper focuses on the initial safety and toxicity data, or lack thereof, for 10-Hydroxyimipramine and proposes a framework for its systematic evaluation.

Metabolism of Imipramine to 10-Hydroxyimipramine

Imipramine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. The formation of 10-Hydroxyimipramine is a result of aromatic hydroxylation. While desipramine (formed by N-demethylation) and 2-hydroxyimipramine are often considered the major metabolites, 10-hydroxyimipramine is also consistently identified.

The metabolic pathway can be summarized as follows:

Imipramine Imipramine Metabolite1 Desipramine Imipramine->Metabolite1 N-Demethylation (CYP2C19, CYP1A2) Metabolite2 2-Hydroxyimipramine Imipramine->Metabolite2 Aromatic Hydroxylation (CYP2D6) Metabolite3 10-Hydroxyimipramine Imipramine->Metabolite3 Aromatic Hydroxylation Metabolite4 Other Metabolites Imipramine->Metabolite4

Fig. 1: Simplified metabolic pathway of Imipramine.

Quantitative Toxicity Data

CompoundTestSpeciesRouteValueReference
ImipramineLD50RatOral355 - 682 mg/kg[3]
10-Hydroxyimipramine LD50 - - Data not available
10-Hydroxyimipramine IC50 - - Data not available

Table 1: Acute Toxicity Data

Experimental Protocols for Toxicity Assessment

In the absence of specific experimental data for 10-Hydroxyimipramine, this section outlines generalized, standard protocols that are essential for establishing its initial safety and toxicity profile.

In Vitro Cytotoxicity Assay

A foundational step in toxicity assessment is to determine the effect of a compound on cell viability. The MTT or WST-1 assays are commonly employed for this purpose.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of 10-Hydroxyimipramine B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Determine IC50 value I->J

Fig. 2: General workflow for an in vitro cytotoxicity assay.
Genotoxicity Assessment

Evaluating the potential of a compound to induce genetic mutations is a critical component of safety assessment. The Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay are standard preliminary screens.

cluster_0 Ames Test cluster_1 In Vitro Micronucleus Assay A Expose Salmonella typhimurium strains to 10-Hydroxyimipramine with and without S9 activation B Plate on minimal agar A->B C Incubate and count revertant colonies B->C D Treat cultured mammalian cells with 10-Hydroxyimipramine E Add cytochalasin B to block cytokinesis D->E F Harvest, fix, and stain cells E->F G Score micronuclei in binucleated cells F->G

Fig. 3: Overview of initial genotoxicity screening.

Potential Signaling Pathways and Toxicological Mechanisms

While specific signaling pathways affected by 10-Hydroxyimipramine have not been elucidated, the known mechanisms of imipramine provide a basis for hypothesizing potential toxicological targets. Imipramine and its metabolites are known to interact with multiple receptors and transporters, leading to a wide range of physiological and toxicological effects.

Monoamine Reuptake Inhibition

Imipramine's primary therapeutic action involves the inhibition of serotonin and norepinephrine reuptake. It is plausible that 10-Hydroxyimipramine retains some affinity for these transporters, which could contribute to both therapeutic and adverse effects, including the risk of serotonin syndrome when co-administered with other serotonergic drugs.[2]

Receptor Antagonism

Tricyclic antidepressants are known antagonists at muscarinic, histaminic, and alpha-1 adrenergic receptors.[4] These actions are responsible for many of the common side effects of TCAs, such as dry mouth, sedation, and orthostatic hypotension. The extent to which 10-Hydroxyimipramine interacts with these receptors is an important area for investigation.

Potential for Cardiotoxicity

A significant concern with imipramine overdose is cardiotoxicity, including arrhythmias and conduction delays.[2] This is partly attributed to the blockade of cardiac sodium channels. Hydroxylated metabolites of other TCAs have been shown to be cardiotoxic. Therefore, evaluating the effect of 10-Hydroxyimipramine on cardiac ion channels is a critical aspect of its safety profile.

cluster_0 Potential Molecular Targets cluster_1 Potential Toxicological Outcomes Metabolite 10-Hydroxyimipramine A Serotonin Transporter (SERT) Metabolite->A B Norepinephrine Transporter (NET) Metabolite->B C Muscarinic Receptors Metabolite->C D Histamine Receptors Metabolite->D E Alpha-1 Adrenergic Receptors Metabolite->E F Cardiac Sodium Channels Metabolite->F G Serotonin Syndrome A->G B->G H Anticholinergic Effects C->H I Sedation D->I J Orthostatic Hypotension E->J K Cardiotoxicity F->K

References

Methodological & Application

Application Notes and Protocols for the Quantification of 10-Hydroxyimipramine using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantification of 10-Hydroxyimipramine, a primary metabolite of the tricyclic antidepressant imipramine, in biological matrices. The following protocols are intended for researchers, scientists, and professionals in the field of drug development and clinical analysis.

Introduction

10-Hydroxyimipramine is a significant active metabolite of imipramine. Monitoring its concentration in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of this analyte. This document outlines two distinct HPLC-based methods for the determination of 10-Hydroxyimipramine.

Method 1: HPLC with Electrochemical Detection in Plasma and Urine

This method is adapted from a validated procedure for the simultaneous determination of imipramine and its hydroxylated metabolites.[1] It is particularly suitable for studies requiring high sensitivity.

Quantitative Data Summary
ParameterValue
Analyte10-Hydroxyimipramine
MatrixHuman Plasma, Urine
Lower Limit of Quantification (LLOQ)1.5 ng/mL[1]
Intra-day Precision (%CV at 50 ng/mL)5.2%[1]
Inter-day Precision (%CV at 50 ng/mL)6.8%[1]
Recovery78.6% - 94.3% (range for parent drug and metabolites)[1]
Analysis Time per Sample15 minutes[1]
Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of plasma or urine, add an appropriate volume of internal standard (e.g., pericyazine).

  • Adjust the pH of the sample to 9.6 using a suitable buffer.

  • Perform liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the organic (upper) layer to a clean tube.

  • Perform a back-extraction by adding 200 µL of 0.1 M orthophosphoric acid and vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Collect the aqueous (lower) layer for HPLC analysis.

2. HPLC Conditions

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: 30% Acetonitrile in 0.1 M Potassium Dihydrogen Phosphate (K2HPO4), adjusted to pH 6.0.[1]

  • Flow Rate: 2.0 mL/min.[1]

  • Injection Volume: 50 µL.

  • Detector: Electrochemical Detector.

  • Run Time: 15 minutes.[1]

Method 2: HPLC with UV Detection in Human Plasma

This method provides a cost-effective alternative to electrochemical or mass spectrometry detection and is suitable for applications where slightly higher detection limits are acceptable. The protocol is based on a method developed for imipramine and can be adapted for its hydroxylated metabolites.[2][3][4]

Quantitative Data Summary
ParameterValue
Analyte10-Hydroxyimipramine (adapted method)
MatrixHuman Plasma
Lower Limit of Quantification (LLOQ)Estimated to be in the low ng/mL range (e.g., 3 ng/mL for imipramine)[2][3][4]
Linearity Range3-40 ng/mL (for imipramine)[4]
Recovery~85% (for imipramine)[4]
Analysis Time per SampleApproximately 10-15 minutes
Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of plasma, add an internal standard (e.g., trimipramine).

  • Add 200 µL of 10 N Sodium Hydroxide and 4 mL of a hexane/isoamyl alcohol (98:2 v/v) mixture.[3]

  • Vortex the mixture for 3 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction with an additional 4 mL of the hexane/isoamyl alcohol mixture.

  • Evaporate the combined organic extracts to approximately 1 mL under a gentle stream of nitrogen.

  • Add 100 µL of 0.25 M Hydrochloric Acid, vortex for 3 minutes, and centrifuge at 7000 rpm for 5 minutes.

  • Discard the upper organic layer and inject 50 µL of the acidic aqueous layer into the HPLC system.[3]

2. HPLC Conditions

  • Column: µ-Bondapak C18 column or equivalent.[2][3][4]

  • Mobile Phase: A mixture of 0.01 M Sodium Hydrogen Phosphate and Acetonitrile (60:40 v/v), with the pH adjusted to 3.5.[2][3][4]

  • Flow Rate: 1.5 mL/min.[2][3][4]

  • Injection Volume: 50 µL.

  • Detector: UV detector at a wavelength of 220 nm or 254 nm.[5][6][7]

  • Run Time: Approximately 10-15 minutes.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into HPLC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Electrochemical) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for HPLC-based quantification of 10-Hydroxyimipramine.

Method_Selection node_method node_method start Required Sensitivity? high_sens High (sub-ng/mL) start->high_sens Yes mod_sens Moderate (low ng/mL) start->mod_sens No detector Available Detector? high_sens->detector method_uv HPLC-UV mod_sens->method_uv ecd_ms ECD or MS detector->ecd_ms Yes uv UV detector->uv No method_ecd HPLC-Electrochemical ecd_ms->method_ecd uv->method_uv

Caption: Decision tree for selecting an appropriate HPLC method for 10-Hydroxyimipramine analysis.

References

Application Notes & Protocols: Quantitative Analysis of 10-Hydroxyimipramine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of 10-Hydroxyimipramine in biological matrices, primarily human plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screenings.

Introduction

10-Hydroxyimipramine is an active metabolite of the tricyclic antidepressant imipramine.[1][2] Monitoring its concentration in biological fluids is essential for understanding the pharmacokinetics and pharmacodynamics of imipramine, as both the parent drug and its metabolites contribute to the therapeutic and toxic effects. LC-MS/MS offers high sensitivity and selectivity for the accurate quantification of 10-Hydroxyimipramine.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting 10-Hydroxyimipramine from plasma or serum samples.

Materials:

  • Human plasma or serum samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., deuterated 10-Hydroxyimipramine or a structurally similar compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Parameters: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺) of 10-Hydroxyimipramine is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
10-Hydroxyimipramine 297.2252.220
10-Hydroxyimipramine 297.2224.235
Internal Standard ---

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for 10-Hydroxyimipramine ([M+H]⁺) is 297.2, and based on fragmentation patterns of hydroxylated imipramine metabolites, prominent product ions are expected at m/z 252.2 and 224.2.[3]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of hydroxylated metabolites of imipramine.

ParameterTypical ValueReference
Linearity Range 1 - 500 ng/mL[4]
Lower Limit of Quantification (LLOQ) 1.5 ng/mL[5]
Intra-day Precision (%CV) < 15%[5]
Inter-day Precision (%CV) < 15%[5]
Accuracy (% bias) ± 15%[6]
Recovery > 85%

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the analysis of 10-Hydroxyimipramine and the metabolic pathway of imipramine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute injection Injection reconstitute->injection lc LC Separation injection->lc ms MS/MS Detection (MRM) lc->ms quantification Quantification ms->quantification report Reporting quantification->report

Fig. 1: Experimental workflow for 10-Hydroxyimipramine analysis.

metabolic_pathway Imipramine Imipramine Desipramine Desipramine (N-demethylation) Imipramine->Desipramine Hydroxyimipramine 10-Hydroxyimipramine (Hydroxylation) Imipramine->Hydroxyimipramine Hydroxydesipramine 10-Hydroxydesipramine Desipramine->Hydroxydesipramine Hydroxyimipramine->Hydroxydesipramine

References

Application Notes and Protocols: 10-Hydroxyimipramine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on 10-Hydroxyimipramine analytical standards and reference materials, including their specifications, proper handling, and validated analytical protocols for accurate quantification in biological matrices.

10-Hydroxyimipramine Analytical Standards and Reference Materials

10-Hydroxyimipramine is a primary active metabolite of the tricyclic antidepressant imipramine. Accurate quantification of 10-Hydroxyimipramine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. High-purity analytical standards and reference materials are essential for developing and validating analytical methods to ensure accurate and reproducible results.

Product Specifications

A variety of suppliers offer 10-Hydroxyimipramine as a certified reference material (CRM) or analytical standard. While specific details may vary by manufacturer and lot, the following table summarizes typical quantitative data for these materials.

PropertyTypical SpecificationNotes
Product Name 10-HydroxyimipramineAlso available as 10-Hydroxyimipramine hydrochloride or other salt forms.
CAS Number 796-28-1This is the CAS number for the free base form.
Molecular Formula C₁₉H₂₄N₂OThe molecular formula for the free base.
Molecular Weight 296.41 g/mol The molecular weight for the free base.
Purity ≥98% (by HPLC, qNMR, or other specified method)Purity is certified and a detailed Certificate of Analysis (CoA) is provided by the manufacturer.
Format Neat solid (crystalline powder) or in solutionSolutions are typically provided in methanol or acetonitrile at a specified concentration.
Storage Condition -20°C, protected from lightLong-term storage at low temperatures is recommended to prevent degradation.
Shipping Condition Ambient or with a cool packDependent on the supplier and the format of the standard.
Certificate of Analysis Provided with each standardIncludes identity, purity, concentration (for solutions), and storage information.
Handling and Storage

Proper handling and storage of 10-Hydroxyimipramine analytical standards are critical to maintain their integrity and ensure accurate experimental results.

  • Storage: Upon receipt, store the analytical standard at the recommended temperature, typically -20°C, in a tightly sealed container to prevent moisture absorption. Protect from light to avoid photodegradation.

  • Solution Preparation: If working with a neat solid, allow the vial to equilibrate to room temperature before opening to prevent condensation. Use calibrated equipment for weighing and dissolving the standard in an appropriate high-purity solvent, such as methanol or acetonitrile, to prepare stock solutions.

  • Stability: While generally stable under proper storage conditions, the stability of solutions may vary. It is recommended to prepare fresh working solutions from the stock solution for each analytical run. Long-term stability of stock solutions should be monitored periodically.

Metabolic Pathway of Imipramine

Imipramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of 10-Hydroxyimipramine is a key metabolic step.[1][2]

Imipramine Metabolism Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-Demethylation (CYP2C19, CYP1A2, CYP3A4) 10-Hydroxyimipramine 10-Hydroxyimipramine (Active Metabolite) Imipramine->10-Hydroxyimipramine Hydroxylation (CYP2D6) 2-Hydroxyimipramine 2-Hydroxyimipramine Imipramine->2-Hydroxyimipramine Hydroxylation (CYP2D6) Further_Metabolites Further Metabolites (e.g., Glucuronides) Desipramine->Further_Metabolites Hydroxylation, Glucuronidation 10-Hydroxyimipramine->Further_Metabolites Glucuronidation 2-Hydroxyimipramine->Further_Metabolites Glucuronidation

Figure 1: Metabolic pathway of Imipramine to 10-Hydroxyimipramine.

Experimental Protocols

The following protocols are generalized methodologies for the quantitative analysis of 10-Hydroxyimipramine in biological matrices. These should be adapted and validated for specific laboratory conditions and instrumentation.

General Experimental Workflow

The analysis of 10-Hydroxyimipramine from biological samples typically follows a standardized workflow to ensure accuracy and reproducibility.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine) IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Extraction 3. Extraction (LLE, SPE, or PPT) IS_Spiking->Extraction Evaporation_Reconstitution 4. Evaporation & Reconstitution Extraction->Evaporation_Reconstitution Chromatography 5. Chromatographic Separation (HPLC, GC, or LC-MS) Evaporation_Reconstitution->Chromatography Detection 6. Detection (UV, MS, or MS/MS) Chromatography->Detection Quantification 7. Quantification (Calibration Curve) Detection->Quantification Reporting 8. Data Reporting and Review Quantification->Reporting

Figure 2: General workflow for 10-Hydroxyimipramine analysis.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of 10-Hydroxyimipramine in human plasma.

3.2.1. Materials and Reagents

  • 10-Hydroxyimipramine analytical standard

  • Imipramine and Desipramine analytical standards (for method development and specificity)

  • Internal Standard (IS), e.g., Trimipramine

  • HPLC-grade acetonitrile and methanol

  • Sodium hydrogen phosphate

  • Orthophosphoric acid

  • Hexane and isoamyl alcohol

  • Human plasma (drug-free)

3.2.2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

3.2.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma sample in a centrifuge tube, add 100 µL of the internal standard working solution.

  • Add 200 µL of 1 M sodium hydroxide and vortex for 30 seconds.

  • Add 5 mL of a hexane:isoamyl alcohol (98:2 v/v) mixture, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 50 µL into the HPLC system.

3.2.4. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile : 0.01 M Sodium Hydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (40:60 v/v)
Flow Rate 1.5 mL/min
Column C18 (4.6 x 250 mm, 5 µm)
Column Temp. Ambient
Detection UV at 251 nm
Injection Vol. 50 µL

3.2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of 10-Hydroxyimipramine to the internal standard against the concentration of the calibrators.

  • Determine the concentration of 10-Hydroxyimipramine in the samples by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the analysis of 10-Hydroxyimipramine in urine, which often requires a derivatization step to improve volatility and chromatographic performance.

3.3.1. Materials and Reagents

  • 10-Hydroxyimipramine analytical standard

  • Internal Standard (IS), e.g., Clomipramine

  • GC-grade solvents (e.g., n-hexane, ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Sodium hydroxide

  • Human urine (drug-free)

3.3.2. Instrumentation

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Centrifuge

  • Vortex mixer

  • Heating block or water bath

3.3.3. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine, add the internal standard.

  • Adjust the pH to >11 with sodium hydroxide.

  • Add 5 mL of n-hexane:ethyl acetate (9:1 v/v), vortex for 2 minutes, and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes.[3]

  • Cool to room temperature and inject 1-2 µL into the GC-MS system.

3.3.4. GC-MS Conditions

ParameterCondition
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temp. 280°C
Oven Program Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions for 10-Hydroxyimipramine and the IS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a sensitive and specific LC-MS/MS method for the quantification of 10-Hydroxyimipramine in plasma.

3.4.1. Materials and Reagents

  • 10-Hydroxyimipramine analytical standard

  • Stable isotope-labeled internal standard (e.g., 10-Hydroxyimipramine-d3)

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Human plasma (drug-free)

3.4.2. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Centrifuge

  • Vortex mixer

3.4.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add the internal standard.

  • Add 300 µL of cold acetonitrile, vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean vial and inject into the LC-MS/MS system.

3.4.4. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, increase to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temp. 40°C
Ionization Mode ESI Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for 10-Hydroxyimipramine and the internal standard should be optimized.

These protocols provide a starting point for the analysis of 10-Hydroxyimipramine. Method validation according to regulatory guidelines (e.g., FDA, EMA) is essential before use in regulated studies.

References

Application Notes and Protocols for the Isolation of 10-Hydroxyimipramine from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imipramine, a tricyclic antidepressant, is extensively metabolized in the liver primarily by cytochrome P450 (CYP) enzymes.[1] Key metabolic pathways include N-demethylation to its active metabolite, desipramine, and hydroxylation to form 2-hydroxyimipramine and 10-hydroxyimipramine.[2][3] The quantification of these metabolites, particularly 10-hydroxyimipramine, in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies, as it provides insights into the patient's metabolic profile and overall drug exposure. This document provides a detailed protocol for the isolation of 10-hydroxyimipramine from human plasma for subsequent analysis.

Metabolic Pathway of Imipramine

Imipramine is metabolized by various CYP enzymes. CYP1A2, CYP3A4, and CYP2C19 are involved in its conversion to desipramine.[2][4] Subsequently, both imipramine and desipramine undergo hydroxylation by CYP2D6 to form their respective 2- and 10-hydroxylated metabolites.[1][2][4]

cluster_0 Primary Metabolism cluster_1 Secondary Metabolism (Hydroxylation) cluster_2 Excretion Pathway Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-demethylation (CYP2C19, 1A2, 3A4) Hydroxyimipramine_2 2-Hydroxyimipramine Imipramine->Hydroxyimipramine_2 Hydroxylation (CYP2D6) Hydroxyimipramine_10 10-Hydroxyimipramine Imipramine->Hydroxyimipramine_10 Hydroxylation (CYP2D6) Hydroxydesipramine_2 2-Hydroxydesipramine Desipramine->Hydroxydesipramine_2 Hydroxylation (CYP2D6) Hydroxydesipramine_10 10-Hydroxydesipramine Desipramine->Hydroxydesipramine_10 Hydroxylation (CYP2D6) Glucuronide Glucuronide Conjugates (Renal Excretion) Hydroxyimipramine_2->Glucuronide Hydroxyimipramine_10->Glucuronide Hydroxydesipramine_2->Glucuronide Hydroxydesipramine_10->Glucuronide

Metabolic pathway of Imipramine.

Experimental Protocols

This section details the procedures for plasma preparation and the subsequent extraction of 10-hydroxyimipramine and related metabolites.

Objective: To obtain cell-free plasma from whole blood samples for subsequent analysis.

Materials:

  • Whole blood collected in EDTA-treated (lavender top) or other anticoagulant-treated tubes.[5]

  • Refrigerated centrifuge.

  • Clean polypropylene tubes for plasma storage.

  • Pipettes.

Procedure:

  • Collect whole blood into tubes containing an anticoagulant like EDTA.[5] Immediately after collection, gently invert the tubes several times to ensure thorough mixing of the blood with the anticoagulant.[6]

  • Centrifuge the blood samples at 1,000–2,000 x g for 10 minutes in a refrigerated centrifuge to separate the plasma from blood cells.[5] To avoid disturbing the separated layers, the centrifuge brake should be turned off.[6]

  • Following centrifugation, carefully aspirate the supernatant (the yellowish plasma layer) using a clean pipette, without disturbing the buffy coat layer.[6]

  • Transfer the plasma into labeled, clean polypropylene tubes.

  • If not for immediate use, store the plasma samples at –20°C or lower. Avoid repeated freeze-thaw cycles.[5]

Objective: To isolate 10-hydroxyimipramine and other metabolites from the plasma matrix. This protocol is based on a method for the simultaneous extraction of imipramine and its hydroxylated metabolites.[7]

Materials:

  • Plasma sample.

  • Internal standard solution (e.g., pericyazine).[7]

  • Alkalinizing agent (e.g., Sodium Hydroxide solution to bring sample to pH 9.6).

  • Extraction solvent: Diethyl ether.[7]

  • Back-extraction solution: 0.1 M orthophosphoric acid.[7]

  • Vortex mixer.

  • Centrifuge.

  • Glass test tubes.

Procedure:

  • Pipette 1 mL of the plasma sample into a glass test tube.

  • Add the internal standard to the plasma sample.

  • Alkalinize the sample to approximately pH 9.6.

  • Add 5 mL of diethyl ether to the tube, cap it, and vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at approximately 2000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (diethyl ether) to a new clean tube.

  • To the collected organic phase, add 200 µL of 0.1 M orthophosphoric acid.

  • Vortex the mixture for 1-2 minutes to back-extract the analytes into the acidic aqueous phase.

  • Centrifuge for 5 minutes at 2000 x g.

  • The lower aqueous layer, containing the extracted analytes, is now ready for analysis (e.g., by HPLC). The organic layer can be aspirated and discarded.[8]

Experimental Workflow

The entire process from sample collection to analysis is summarized in the following workflow diagram.

Start Whole Blood Collection (EDTA Tube) Centrifuge Centrifugation (1000-2000 x g, 10 min) Start->Centrifuge Separate Plasma Separation (Supernatant) Centrifuge->Separate Spike Spike with Internal Standard Separate->Spike LLE Liquid-Liquid Extraction (Alkalinize, add Diethyl Ether) Spike->LLE BackExtract Back-Extraction (Orthophosphoric Acid) LLE->BackExtract Analysis Analysis (e.g., HPLC) BackExtract->Analysis End Data Quantification Analysis->End

Workflow for 10-Hydroxyimipramine Isolation.

Data Presentation

The performance of the extraction and analytical method can be characterized by several key parameters. The following table summarizes quantitative data from a relevant study utilizing high-performance liquid chromatography (HPLC) with electrochemical detection for analysis.[7]

CompoundRecovery Rate (%)Limit of Quantification (LOQ) (ng/mL)
Imipramine78.63.0
Desipramine-3.0
2-Hydroxyimipramine-1.5
10-Hydroxyimipramine -1.5
2-Hydroxydesipramine94.31.5
10-Hydroxydesipramine-1.5

Data sourced from a study by Suckow et al. (1990).[7] The table presents the lower limits of quantification for the parent drugs and their hydroxy-metabolites. Recovery rates were reported to range from 78.6% to 94.3% for the compounds.[7]

Analytical Considerations

Following extraction, the samples are typically analyzed using methods like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[7][9] HPLC coupled with electrochemical detection has shown high sensitivity for detecting hydroxylated metabolites.[7] While HPLC with UV detection is also an option, it may not be sensitive enough to measure the low plasma concentrations sometimes observed after a single oral dose.[10] The choice of analytical technique will depend on the required sensitivity and the available instrumentation.

References

Application Notes and Protocols for In Vivo Experimental Models for Studying 10-Hydroxyimipramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyimipramine is a metabolite of the tricyclic antidepressant imipramine. While much of the in vivo research has historically focused on the parent drug and its primary active metabolite, desipramine, understanding the specific pharmacological profile of 10-Hydroxyimipramine is crucial for a comprehensive understanding of imipramine's overall therapeutic effects and side-effect profile. These application notes provide a framework for designing and conducting in vivo experiments to characterize the pharmacokinetic, pharmacodynamic, and behavioral effects of 10-Hydroxyimipramine. The protocols described are based on established models used for the parent compound, imipramine, and are adapted for the specific study of its hydroxylated metabolite.

I. Animal Models

The selection of an appropriate animal model is critical for the successful in vivo investigation of 10-Hydroxyimipramine. Rodent models, particularly rats and mice, are the most commonly used for antidepressant research due to their well-characterized genetics, physiology, and behavioral responses.

Recommended Animal Models:

  • Rats:

    • Wistar Rats: A common outbred strain used in general toxicology and pharmacology studies.

    • Sprague-Dawley Rats: Another widely used outbred strain, known for its calm temperament.

    • Wistar-Kyoto (WKY) Rats: An inbred strain that exhibits a depressive-like phenotype and may be particularly useful for studying antidepressant efficacy.[1]

    • Spontaneously Hypertensive Rats (SHR): While a model for hypertension, they also display behavioral differences that can be relevant for neuropsychiatric drug testing.[1]

  • Mice:

    • C57BL/6 Mice: A common inbred strain with a well-characterized genome, making it suitable for a wide range of behavioral and genetic studies.[2]

    • BALB/c Mice: An inbred strain known for its anxiety-like and stress-sensitive phenotype.

    • CD-1 Mice: An outbred stock often used for general toxicology and pharmacology screening.

II. Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of 10-Hydroxyimipramine. This data is vital for dose selection and understanding the compound's exposure-response relationship.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals individually in metabolic cages to allow for urine and feces collection. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration:

    • Administer 10-Hydroxyimipramine via intravenous (IV) and oral (PO) routes in separate groups of animals.

    • A typical dose for a related compound, 2-hydroxyimipramine, administered intravenously to human subjects was 10 mg.[3] For rats, an appropriate starting dose would need to be determined through dose-ranging studies.

    • For IV administration, dissolve the compound in a suitable vehicle (e.g., saline, PEG400) and administer via the tail vein.

    • For PO administration, administer the compound via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.25 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood in heparinized tubes and centrifuge to separate plasma.

  • Sample Analysis:

    • Analyze plasma concentrations of 10-Hydroxyimipramine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection. A method for the simultaneous determination of imipramine and its hydroxylated metabolites has been described.[4]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Quantitative Data: Representative Pharmacokinetic Parameters
ParameterDescriptionUnits
Cmax Maximum plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationngh/mL
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityngh/mL
t1/2 Elimination half-lifeh
CL ClearanceL/h/kg
Vd Volume of distributionL/kg
F Bioavailability (for oral administration)%

Note: The values in this table are placeholders. Actual values must be determined experimentally.

III. Behavioral Pharmacology: Antidepressant-Like Activity

Several behavioral paradigms are used to assess the antidepressant-like effects of compounds in rodents. The Forced Swim Test (FST) and the Open Field Test (OFT) are two of the most common and well-validated assays.

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.[5][6][7][8]

  • Animal Model: Male C57BL/6 mice (20-25g).

  • Apparatus: A transparent glass or plastic cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Drug Administration: Administer 10-Hydroxyimipramine or vehicle intraperitoneally (IP) or orally (PO) at various doses 30-60 minutes before the test.

  • Procedure:

    • Gently place each mouse into the cylinder of water.

    • The test duration is typically 6 minutes.[5]

    • Record the entire session using a video camera for later analysis.

  • Behavioral Scoring:

    • Score the last 4 minutes of the test.

    • Measure the duration of immobility (floating with only minor movements to keep the head above water).

    • Measure the latency to the first bout of immobility.

  • Data Analysis: Compare the immobility duration and latency between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Protocol: Open Field Test (OFT) in Mice

The OFT is used to assess general locomotor activity and anxiety-like behavior. A decrease in locomotor activity could indicate sedative effects of the compound, which is an important consideration when interpreting FST results. Anxiety is inferred from the animal's tendency to remain in the periphery of the arena versus exploring the center.[9][10]

  • Animal Model: Male C57BL/6 mice (20-25g).

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

  • Drug Administration: Administer 10-Hydroxyimipramine or vehicle IP or PO 30-60 minutes before the test.

  • Procedure:

    • Place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).

    • Record the session with a video tracking system.

  • Behavioral Scoring:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone, latency to enter the center zone.

  • Data Analysis: Compare the measured parameters between the treated and vehicle control groups using appropriate statistical tests.

Quantitative Data: Representative Behavioral Test Results
TestParameterVehicle Control (Mean ± SEM)10-Hydroxyimipramine (Dose 1) (Mean ± SEM)10-Hydroxyimipramine (Dose 2) (Mean ± SEM)
Forced Swim Test Immobility Duration (s)150 ± 10ValueValue
Latency to Immobility (s)60 ± 5ValueValue
Open Field Test Total Distance Traveled (cm)2500 ± 200ValueValue
Time in Center (s)30 ± 3ValueValue

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

IV. Neurochemical Analysis

Investigating the effects of 10-Hydroxyimipramine on neurotransmitter systems can provide insights into its mechanism of action.

Experimental Protocol: Ex Vivo Neurotransmitter Receptor Binding
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Administer 10-Hydroxyimipramine or vehicle chronically (e.g., once daily for 14-21 days).

  • Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect specific brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

  • Receptor Binding Assay:

    • Prepare brain tissue homogenates.

    • Conduct radioligand binding assays to assess the affinity of 10-Hydroxyimipramine for key neurotransmitter transporters and receptors, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and various serotonin and adrenergic receptors. Chronic administration of imipramine has been shown to affect α2-adrenoceptors.[11]

  • Data Analysis: Determine the binding affinity (Ki) and receptor density (Bmax) for each target.

V. Visualizations

Signaling Pathway

imipramine_metabolism cluster_cyp CYP450 Enzymes Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-Demethylation Hydroxyimipramine_2 2-Hydroxyimipramine (Active Metabolite) Imipramine->Hydroxyimipramine_2 Hydroxylation Hydroxyimipramine_10 10-Hydroxyimipramine (Metabolite) Imipramine->Hydroxyimipramine_10 Hydroxylation Hydroxydesipramine_2 2-Hydroxydesipramine (Active Metabolite) Desipramine->Hydroxydesipramine_2 Hydroxylation CYP2C19 CYP2C19 CYP2C19->Desipramine CYP1A2 CYP1A2 CYP1A2->Desipramine CYP3A4 CYP3A4 CYP3A4->Desipramine CYP2D6 CYP2D6 CYP2D6->Hydroxyimipramine_2 CYP2D6->Hydroxydesipramine_2

Caption: Metabolism of Imipramine to its major metabolites.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Assessment cluster_analysis Data Analysis and Interpretation Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Drug_Admin Drug Administration (10-Hydroxyimipramine vs. Vehicle) Animal_Model->Drug_Admin OFT Open Field Test (OFT) - Locomotor Activity - Anxiety-Like Behavior Drug_Admin->OFT FST Forced Swim Test (FST) - Antidepressant-Like Activity Drug_Admin->FST PK_Analysis Pharmacokinetic Analysis (if applicable) Drug_Admin->PK_Analysis Neurochemical_Analysis Neurochemical Analysis (e.g., Receptor Binding) Drug_Admin->Neurochemical_Analysis Behavioral_Analysis Behavioral Data Analysis (Statistical Comparison) OFT->Behavioral_Analysis FST->Behavioral_Analysis Conclusion Conclusion on In Vivo Effects PK_Analysis->Conclusion Behavioral_Analysis->Conclusion Neurochemical_Analysis->Conclusion

Caption: Workflow for in vivo behavioral studies.

References

Application Notes and Protocols for Cell-Based Assays: 10-Hydroxyimipramine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10-Hydroxyimipramine is an active metabolite of the tricyclic antidepressant (TCA) imipramine, formed primarily through hydroxylation by the CYP2D6 enzyme.[1] Like its parent compound and the other major metabolite, desipramine, 10-hydroxyimipramine is presumed to exert its therapeutic effects by inhibiting the reuptake of monoamine neurotransmitters. The primary targets are the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] By blocking these transporters, the concentration of serotonin and norepinephrine in the synaptic cleft increases, enhancing neurotransmission.[1]

These application notes provide detailed protocols for robust, cell-based assays designed to quantify the inhibitory activity of 10-Hydroxyimipramine on its primary targets, and to assess its effects on downstream signaling and general cell health.

Application Note 1: Neurotransmitter Reuptake Inhibition Assay

This assay directly measures the potency of 10-Hydroxyimipramine in blocking the function of human serotonin (hSERT) and norepinephrine (hNET) transporters expressed in a cellular context.

Principle

Cells stably overexpressing hSERT or hNET are used to measure the uptake of a labeled substrate (either radioactive or fluorescent). An inhibitor, such as 10-Hydroxyimipramine, will compete with the substrate for the transporter, reducing the amount of label that enters the cell. The reduction in signal is proportional to the inhibitory activity of the compound, from which an IC50 value (the concentration of inhibitor required to block 50% of uptake) can be determined.[3][4]

Data Presentation

While specific high-throughput screening data for 10-Hydroxyimipramine is not widely available in the public domain, its activity is expected to be comparable to its parent compound, imipramine, and its fellow metabolite, desipramine. The following table summarizes the binding affinities (Ki, nM) for these related compounds, which serve as essential benchmarks.

CompoundTargetKi (nM)Primary Activity
Imipramine hSERT~1-11Potent Serotonin Reuptake Inhibitor[1][5][6]
hNET~20-80Norepinephrine Reuptake Inhibitor[7]
Desipramine hSERT~20-66Serotonin Reuptake Inhibitor[2][8]
hNET~0.8-5Very Potent Norepinephrine Reuptake Inhibitor[2][8]

Note: Ki values are compiled from multiple sources and represent a typical range. Actual values may vary depending on assay conditions.

Visualization: Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle (Serotonin / Norepinephrine) NT Neurotransmitter (NT) Vesicle->NT Release Transporter SERT / NET Transporter NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binds Test_Compound 10-Hydroxyimipramine Test_Compound->Transporter Blocks

Caption: Mechanism of neurotransmitter reuptake inhibition.

Experimental Protocol: Fluorescence-Based Uptake Assay

This modern, non-radioactive protocol utilizes a fluorescent substrate mimetic and a masking dye for a homogeneous, "mix-and-read" format, suitable for high-throughput screening.[9][10]

Materials:

  • Cells: HEK293 cells stably expressing hSERT or hNET.

  • Plates: 96-well or 384-well black, clear-bottom tissue culture plates.[10]

  • Reagents: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), containing a fluorescent substrate and masking dye.[10]

  • Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.

  • Test Compound: 10-Hydroxyimipramine dissolved in DMSO (stock solution) and serially diluted in assay buffer.

  • Control Inhibitors: Imipramine or Desipramine for SERT and NET, respectively.

  • Equipment: Fluorescence microplate reader with bottom-read capability (e.g., Excitation: ~440 nm, Emission: ~520 nm).[9]

Procedure:

  • Cell Plating: Seed HEK-hSERT or HEK-hNET cells at a density of 40,000-60,000 cells/well (96-well plate) or 12,500-20,000 cells/well (384-well plate). Allow cells to adhere and form a confluent monolayer overnight (18-24 hours) at 37°C, 5% CO2.[10]

  • Compound Preparation: Prepare serial dilutions of 10-Hydroxyimipramine and control inhibitors in assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Assay Initiation:

    • Gently aspirate the culture medium from the wells.

    • Add 100 µL/well (96-well) or 25 µL/well (384-well) of the diluted compounds or vehicle control.

    • Incubate the plate for 10-15 minutes at 37°C.[9]

  • Substrate Addition: Prepare the Dye Solution according to the kit manufacturer's instructions. Add 20 µL/well (96-well) or 12.5 µL/well (384-well) to all wells.

  • Signal Detection: Immediately transfer the plate to the fluorescence reader. The signal can be read in two modes:

    • Kinetic Mode: Read fluorescence every 1-2 minutes for 30-60 minutes. This provides data on the rate of uptake.[9]

    • Endpoint Mode: Incubate the plate for 30-60 minutes at 37°C, protected from light, and then read the final fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells or with a known potent inhibitor).

    • Plot the fluorescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization: Experimental Workflow

G start Start plate_cells Plate HEK293-hSERT/hNET cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight add_compounds Aspirate media, add compounds to cells, incubate 15 min incubate_overnight->add_compounds prep_compounds Prepare serial dilutions of 10-Hydroxyimipramine prep_compounds->add_compounds add_dye Add fluorescent substrate mix to all wells add_compounds->add_dye read_plate Read fluorescence (Kinetic or Endpoint) add_dye->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the fluorescence-based uptake assay.

Application Note 2: cAMP Reporter Gene Assay

This assay assesses the potential for 10-Hydroxyimipramine to modulate G-protein coupled receptor (GPCR) signaling pathways, specifically those that alter intracellular cyclic AMP (cAMP) levels. While not a primary mechanism for reuptake inhibitors, this is a crucial secondary assay to identify off-target effects or novel activities.

Principle

This assay utilizes a cell line (e.g., HEK293) engineered to express a reporter gene, such as luciferase, under the control of a promoter containing cAMP Response Elements (CRE).[11]

  • Activation of Gs-coupled receptors increases adenylyl cyclase activity, raising intracellular cAMP levels. cAMP activates Protein Kinase A (PKA), which phosphorylates the transcription factor CREB. Phosphorylated CREB binds to CREs and drives reporter gene expression, resulting in a measurable signal (e.g., light).

  • Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP and a reduced reporter signal.

This system allows for sensitive detection of compounds that interact with Gs or Gi-coupled receptors.[11][12]

Visualization: cAMP Signaling Pathway

G GPCR Gs-Coupled GPCR G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CRE CRE Promoter pCREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Drives Transcription Light Light Signal Luciferase->Light Produces

Caption: Gs-coupled GPCR to CRE-luciferase reporter pathway.

Experimental Protocol: CRE-Luciferase Reporter Assay

Materials:

  • Cells: HEK293 cells stably or transiently co-transfected with a CRE-luciferase reporter plasmid and a GPCR of interest.

  • Plates: 96-well white, clear-bottom tissue culture plates.

  • Reagents: Luciferase assay reagent (e.g., Promega ONE-Glo™), appropriate GPCR agonist/antagonist controls.

  • Test Compound: 10-Hydroxyimipramine solution.

  • Equipment: Luminometer.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells in 96-well plates at a density of 40,000-50,000 cells/well and incubate overnight.

  • Compound Addition:

    • Agonist Mode: Remove culture media and replace with serum-free media containing serial dilutions of 10-Hydroxyimipramine or a known agonist.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of 10-Hydroxyimipramine for 15-30 minutes, then add a known agonist at its EC80 concentration.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2. This allows for transcription and translation of the luciferase reporter.[13]

  • Lysis and Signal Detection:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well (volume as per manufacturer's instructions, typically equal to the culture volume). This step lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for 10 minutes at room temperature on an orbital shaker to ensure complete lysis.

  • Measurement: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • For agonist mode, calculate the EC50. For antagonist mode, calculate the IC50.

Application Note 3: Cell Viability (MTT) Assay

This assay is essential for determining if the observed activity in primary assays is due to specific pharmacological effects or simply a consequence of cytotoxicity.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The formazan is then solubilized, and the concentration is determined by measuring the absorbance at ~570 nm. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Experimental Protocol: MTT Assay

Materials:

  • Cells: A relevant cell line, such as HEK293 (used in primary assays) or a neuronal line like SH-SY5Y.

  • Plates: 96-well flat-bottom tissue culture plates.

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Test Compound: 10-Hydroxyimipramine solution.

  • Equipment: Spectrophotometer (microplate reader).

Procedure:

  • Cell Plating & Treatment: Seed cells (e.g., 10,000-20,000 cells/well) in a 96-well plate and incubate overnight. Replace the medium with fresh medium containing serial dilutions of 10-Hydroxyimipramine. Incubate for a period relevant to the primary assays (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]

  • Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.[16]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Measurement: Read the absorbance at 570 nm with a reference wavelength of >650 nm.

  • Data Analysis:

    • Subtract the background absorbance from a cell-free well.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

References

Application Notes and Protocols: 10-Hydroxyimipramine in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyimipramine is a significant metabolite of the tricyclic antidepressant imipramine. Its formation is primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6. Consequently, the measurement of 10-hydroxyimipramine is crucial in drug metabolism studies for several reasons. It provides insights into the metabolic pathways of imipramine, helps in phenotyping individuals for CYP2D6 activity, and is essential for understanding potential drug-drug interactions. These application notes provide a comprehensive overview of the role of 10-hydroxyimipramine in drug metabolism studies, including detailed experimental protocols and data presentation.

Metabolic Pathway of Imipramine

Imipramine undergoes extensive metabolism in the liver. The primary metabolic pathways include N-demethylation to its active metabolite, desipramine, and hydroxylation. The formation of 10-hydroxyimipramine is a key hydroxylation step.

Imipramine is initially N-demethylated to desipramine, a reaction primarily catalyzed by CYP2C19, with minor contributions from CYP1A2 and CYP3A4.[1][2] Subsequently, both imipramine and desipramine undergo hydroxylation at the 2- and 10-positions, reactions predominantly catalyzed by CYP2D6.[1][2] This leads to the formation of 2-hydroxyimipramine, 10-hydroxyimipramine, 2-hydroxydesipramine, and 10-hydroxydesipramine. These hydroxylated metabolites can be further conjugated with glucuronic acid before excretion.[3]

Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine CYP2C19, CYP1A2, CYP3A4 (N-demethylation) Hydroxyimipramine_10 10-Hydroxyimipramine Imipramine->Hydroxyimipramine_10 CYP2D6 (10-hydroxylation) Hydroxyimipramine_2 2-Hydroxyimipramine Imipramine->Hydroxyimipramine_2 CYP2D6 (2-hydroxylation) Hydroxydesipramine_10 10-Hydroxydesipramine Desipramine->Hydroxydesipramine_10 CYP2D6 (10-hydroxylation) Hydroxydesipramine_2 2-Hydroxydesipramine Desipramine->Hydroxydesipramine_2 CYP2D6 (2-hydroxylation) Conjugates Glucuronide Conjugates Hydroxyimipramine_10->Conjugates Hydroxyimipramine_2->Conjugates Hydroxydesipramine_10->Conjugates Hydroxydesipramine_2->Conjugates cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_IMI Prepare Imipramine Working Solutions Initiate Add Imipramine to Initiate Reaction Prep_IMI->Initiate Prep_Micro Prepare Microsome Mixture (Microsomes + NADPH System + Buffer) Prewarm Pre-warm Microsome Mixture at 37°C Prep_Micro->Prewarm Prewarm->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate with Ice-Cold Acetonitrile Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analyze by LC-MS/MS Collect->Analyze cluster_extraction Sample Extraction cluster_hplc HPLC Analysis Start Plasma Sample + Internal Standard pH_Adjust Adjust pH to 9.6 Start->pH_Adjust LLE1 Liquid-Liquid Extraction with Diethyl Ether pH_Adjust->LLE1 Centrifuge1 Centrifuge LLE1->Centrifuge1 Collect_Organic Collect Organic Layer Centrifuge1->Collect_Organic Back_Extract Back-extract into Orthophosphoric Acid Collect_Organic->Back_Extract Centrifuge2 Centrifuge Back_Extract->Centrifuge2 Collect_Aqueous Collect Aqueous Layer Centrifuge2->Collect_Aqueous Inject Inject Aqueous Extract onto HPLC Collect_Aqueous->Inject Elute Elute with Mobile Phase Inject->Elute Detect Detect with ECD or UV Elute->Detect Quantify Quantify based on Standard Curve Detect->Quantify

References

Application of 10-Hydroxyimipramine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyimipramine is one of the hydroxylated metabolites of the tricyclic antidepressant (TCA) imipramine.[1][2] Imipramine is a widely studied compound known for its potent inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, a mechanism central to its antidepressant effects.[3][4] The metabolism of imipramine is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes.[5] Imipramine is first N-demethylated to its active metabolite, desipramine, by enzymes such as CYP2C19, CYP1A2, and CYP3A4. Subsequently, both imipramine and desipramine undergo hydroxylation by CYP2D6 to form hydroxylated metabolites, including 2-hydroxyimipramine and 10-hydroxyimipramine.[5][6] While desipramine is a well-characterized active metabolite with a distinct pharmacological profile, the specific activities and contributions of the hydroxylated metabolites, such as 10-hydroxyimipramine, are less thoroughly documented in publicly available literature.

These application notes provide a framework for the investigation of 10-Hydroxyimipramine in neuropharmacology research, offering detailed protocols for its characterization and suggesting avenues for exploring its potential pharmacological effects.

Data Presentation

While extensive quantitative data for the parent compound imipramine and its primary metabolite desipramine are available, specific binding affinities (Ki) and potency (IC50) values for 10-Hydroxyimipramine are not readily found in the public domain. The following tables are provided as templates for researchers to populate with experimentally determined data.

Table 1: Monoamine Transporter Binding Affinity of 10-Hydroxyimipramine

TransporterRadioligandTissue/Cell LineKi (nM)Reference
Serotonin Transporter (SERT)[³H]CitalopramHuman Platelet MembranesData not available
Norepinephrine Transporter (NET)[³H]NisoxetineRat Cortical MembranesData not available
Dopamine Transporter (DAT)[³H]WIN 35,428Rat Striatal MembranesData not available

Table 2: Receptor Binding Profile of 10-Hydroxyimipramine

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Muscarinic M1[³H]PirenzepineHuman CortexData not available
Muscarinic M2[³H]AF-DX 384Rat HeartData not available
Muscarinic M3[³H]4-DAMPHuman Submandibular GlandData not available
Histamine H1[³H]MepyramineGuinea Pig CerebellumData not available
Adrenergic α1[³H]PrazosinRat CortexData not available
Adrenergic α2[³H]RauwolscineRat CortexData not available
Serotonin 5-HT2A[³H]KetanserinRat Frontal CortexData not available

Experimental Protocols

The following protocols are adapted from established methodologies for characterizing monoamine reuptake inhibitors and can be applied to the study of 10-Hydroxyimipramine.

Protocol 1: In Vitro Monoamine Transporter Reuptake Assay

This protocol is designed to determine the potency of 10-Hydroxyimipramine to inhibit the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes.

Materials:

  • Rat brain tissue (cortex for SERT and NET, striatum for DAT)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid), gassed with 95% O₂/5% CO₂

  • Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, [³H]DA

  • 10-Hydroxyimipramine stock solution (in DMSO)

  • Scintillation fluid

  • Glass-fiber filters

  • Homogenizer

  • Centrifuge

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the appropriate brain region on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction) in Krebs-Ringer buffer.

  • Reuptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of 10-Hydroxyimipramine or vehicle (DMSO) for 15 minutes at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter (final concentration ~10 nM).

    • Incubate for 5 minutes at 37°C.

    • Terminate the reaction by rapid filtration through glass-fiber filters under vacuum.

    • Wash the filters three times with ice-cold Krebs-Ringer buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known selective reuptake inhibitor (e.g., fluoxetine for 5-HT, desipramine for NE, GBR 12909 for DA).

    • Subtract non-specific uptake from total uptake to obtain specific uptake.

    • Calculate the percentage inhibition of specific uptake for each concentration of 10-Hydroxyimipramine.

    • Determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vivo Microdialysis for Extracellular Neurotransmitter Levels

This protocol allows for the in vivo measurement of extracellular levels of serotonin and norepinephrine in a specific brain region of an awake, freely moving rat following administration of 10-Hydroxyimipramine.

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Surgical instruments

  • Dental cement

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • 10-Hydroxyimipramine solution for injection (e.g., in saline)

  • HPLC system with electrochemical detection

  • Fraction collector

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex or hippocampus).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

  • Drug Administration and Sample Collection:

    • After collecting at least three stable baseline samples, administer 10-Hydroxyimipramine (e.g., intraperitoneally or subcutaneously).

    • Continue collecting dialysate samples for at least 3 hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for 5-HT and NE content using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the mean baseline values.

    • Analyze the time course of changes in extracellular neurotransmitter levels using appropriate statistical methods (e.g., ANOVA with repeated measures).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

imipramine_metabolism Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine CYP2C19, 1A2, 3A4 (N-Demethylation) 10-Hydroxyimipramine 10-Hydroxyimipramine Imipramine->10-Hydroxyimipramine CYP2D6 (Hydroxylation) 10-Hydroxydesipramine 10-Hydroxydesipramine Desipramine->10-Hydroxydesipramine CYP2D6 (Hydroxylation)

Metabolic pathway of Imipramine.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Monoamine Vesicle Monoamine 5-HT / NE Monoamine_Vesicle->Monoamine Release Monoamine_Transporter SERT / NET 10-OH-Imipramine 10-Hydroxyimipramine 10-OH-Imipramine->Monoamine_Transporter Inhibition Monoamine->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binding

Mechanism of monoamine reuptake inhibition.

in_vitro_reuptake_assay_workflow start Start prep Synaptosome Preparation start->prep pre_incubate Pre-incubation with 10-Hydroxyimipramine prep->pre_incubate add_radioligand Add Radiolabeled Neurotransmitter pre_incubate->add_radioligand incubate Incubation add_radioligand->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash quantify Scintillation Counting wash->quantify analyze Data Analysis (IC50 Determination) quantify->analyze end End analyze->end

Workflow for in vitro reuptake assay.

References

Application Notes and Protocols for the Quantification of 10-Hydroxyimipramine in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyimipramine is a significant metabolite of the tricyclic antidepressant drug, imipramine. The monitoring of its concentration in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology. These application notes provide detailed protocols for the extraction and quantification of 10-hydroxyimipramine from human urine samples, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Analytical Methodologies

The determination of 10-hydroxyimipramine in urine can be effectively achieved using several analytical techniques. The most commonly employed methods are HPLC with UV or electrochemical detection and GC-MS. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a highly sensitive and specific method.[1][2][3] The choice of method often depends on the required sensitivity, specificity, and the availability of instrumentation.

Key Considerations for Method Selection:
  • Sensitivity: LC-MS/MS generally offers the highest sensitivity, followed by HPLC with electrochemical detection, GC-MS, and HPLC with UV detection.

  • Specificity: Mass spectrometry-based methods (GC-MS and LC-MS/MS) provide the highest specificity due to their ability to distinguish compounds based on their mass-to-charge ratio.

  • Sample Throughput: Automated sample preparation techniques like solid-phase extraction (SPE) can significantly increase sample throughput.[4]

II. Experimental Protocols

A. Sample Preparation: Pre-analytical Considerations

Proper sample collection and storage are critical to ensure the integrity of the results.

  • Collection: A clean-catch, midstream first-morning urine sample is often preferred.[5]

  • Storage: Urine samples should be refrigerated at 2-8°C if the analysis is to be performed within 24 hours. For longer-term storage, samples should be frozen at -20°C or below to prevent degradation of the analyte.[5]

  • Enzymatic Hydrolysis: 10-Hydroxyimipramine and other metabolites are often present in urine as glucuronide conjugates.[6] To measure the total concentration, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is a necessary pre-treatment step before extraction.[6]

B. Protocol 1: Liquid-Liquid Extraction (LLE) for HPLC Analysis

This protocol is based on a common method for extracting tricyclic antidepressants and their metabolites from urine.[7][8]

Materials:

  • Urine sample

  • β-glucuronidase/arylsulfatase solution

  • pH 9.6 buffer (e.g., sodium bicarbonate/carbonate)

  • Diethyl ether or a mixture of n-hexane and ethyl acetate (9:1, v/v)[9]

  • 0.1 M Orthophosphoric acid or 0.25 M Hydrochloric acid[7][8]

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • To 1 mL of urine, add 100 µL of β-glucuronidase/arylsulfatase solution.

  • Incubate the sample at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of the glucuronide conjugates.

  • Allow the sample to cool to room temperature.

  • Adjust the pH of the hydrolyzed urine to approximately 9.6 with the appropriate buffer.

  • Add 5 mL of diethyl ether to the sample.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[8]

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 5-8) with a fresh portion of diethyl ether to improve recovery.

  • Combine the organic extracts.

  • Add 100 µL of 0.1 M orthophosphoric acid to the combined organic extracts.

  • Vortex for 2 minutes for back-extraction of the analytes into the acidic aqueous phase.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Discard the upper organic layer.

  • Inject an aliquot (e.g., 50 µL) of the acidic aqueous layer into the HPLC system.[8]

C. Protocol 2: Solid-Phase Extraction (SPE) for GC-MS Analysis

SPE is a popular alternative to LLE, offering cleaner extracts and the potential for automation.[4][10][11]

Materials:

  • Urine sample

  • β-glucuronidase/arylsulfatase solution

  • C18 SPE cartridge

  • Methanol (for conditioning and elution)

  • Deionized water (for washing)

  • Elution solvent (e.g., methanol, or a mixture of dichloromethane and isopropanol with ammonium hydroxide)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)[9][12]

  • Centrifuge

  • Evaporator

Procedure:

  • Perform enzymatic hydrolysis on 1 mL of urine as described in the LLE protocol.

  • Condition the SPE cartridge: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Load the sample: Apply the hydrolyzed urine sample to the conditioned SPE cartridge.

  • Wash the cartridge: Pass 3 mL of deionized water through the cartridge to remove interfering substances.

  • Dry the cartridge: Apply a vacuum or positive pressure for 5-10 minutes to completely dry the sorbent.

  • Elute the analyte: Elute the 10-hydroxyimipramine from the cartridge with 2 mL of the elution solvent.

  • Evaporate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Derivatization (for GC-MS): Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat at 60-70°C for 30 minutes to form a volatile derivative suitable for GC analysis.[9][12]

  • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

III. Instrumental Analysis Conditions

A. High-Performance Liquid Chromatography (HPLC)
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M potassium dihydrogen phosphate) at a specific pH (e.g., pH 6.0).[7] An example is 30% acetonitrile and 70% aqueous sodium perchlorate solution at pH 2.5.[6]

  • Flow Rate: 1-2 mL/min.[7]

  • Detection:

    • UV Detection: Wavelength set at 220 nm.[6]

    • Electrochemical Detection: Can provide higher sensitivity for hydroxylated metabolites.[7]

  • Run Time: Typically around 15 minutes.[7]

B. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

  • Injection Mode: Splitless injection.

  • Temperature Program: An initial oven temperature of around 70°C, held for 2 minutes, then ramped to a final temperature of approximately 290-320°C.[12]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and specificity.

IV. Quantitative Data Summary

The following table summarizes quantitative data from various published methods for the analysis of imipramine and its metabolites, including 10-hydroxyimipramine, in urine.

ParameterHPLC-UV[6]HPLC-Electrochemical[7]GC-MS[9]
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid ExtractionLiquid-Liquid Extraction & Derivatization
Limit of Quantification (LOQ) Not Specified1.5 ng/mL (for hydroxy-metabolites)100 µg/mL (for imipramine)
Linearity Range Not SpecifiedNot Specified10-100 µg/L (for various analytes)[11]
Recovery Not Specified78.6% - 94.3% (for various analytes)> 89.7%
Intra-day Precision (CV%) Not Specified5.2% (at 50 ng/mL)Not Specified
Inter-day Precision (CV%) Not Specified6.8% (at 50 ng/mL)Not Specified

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

V. Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for the analysis of 10-hydroxyimipramine in urine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis UrineSample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) UrineSample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Evaporation->Chromatography Derivatization->Chromatography Detection Detection (UV, ECD, or MS) Chromatography->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: General workflow for 10-hydroxyimipramine analysis in urine.

logical_relationship cluster_extraction Extraction Method cluster_instrumentation Analytical Instrumentation cluster_detection Detection LLE Liquid-Liquid Extraction HPLC HPLC LLE->HPLC GCMS GC-MS LLE->GCMS SPE Solid-Phase Extraction SPE->HPLC SPE->GCMS UV UV Detection HPLC->UV ECD Electrochemical Detection HPLC->ECD MS Mass Spectrometry HPLC->MS GCMS->MS

Caption: Relationship between extraction, instrumentation, and detection.

References

Application Notes and Protocols: 10-Hydroxyimipramine as a Biomarker for Imipramine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for utilizing 10-hydroxyimipramine as a biomarker for the metabolism of the tricyclic antidepressant, imipramine. Imipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2D6.[1][2][3] The activity of these enzymes, particularly the polymorphic CYP2D6, significantly influences plasma concentrations of imipramine and its active metabolites, affecting both therapeutic efficacy and the risk of adverse effects.[2] 10-hydroxyimipramine is a direct downstream metabolite of imipramine, formed via hydroxylation, a reaction predominantly catalyzed by CYP2D6.[1] Consequently, the concentration of 10-hydroxyimipramine, often considered in relation to the parent drug, can serve as a valuable biomarker for assessing imipramine metabolism and predicting CYP2D6 phenotype. These notes are intended for researchers, scientists, and drug development professionals.

Introduction

Imipramine is a tricyclic antidepressant that undergoes extensive hepatic metabolism. The primary metabolic pathways include N-demethylation to desipramine, an active metabolite, and hydroxylation to form 2-hydroxyimipramine and 10-hydroxyimipramine.[1] The N-demethylation is primarily mediated by CYP2C19, with contributions from CYP1A2 and CYP3A4, while hydroxylation is mainly catalyzed by CYP2D6.[1][4] Both imipramine and its active metabolite desipramine are substrates for CYP2D6-mediated hydroxylation.[2][5]

The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes of drug metabolism, including poor, intermediate, extensive, and ultrarapid metabolizers.[6] An individual's CYP2D6 metabolizer status can significantly impact the pharmacokinetics of imipramine, with poor metabolizers having higher plasma concentrations of the parent drug and a higher risk of toxicity, while ultrarapid metabolizers may have lower plasma concentrations and experience therapeutic failure.[2][6]

Monitoring the levels of imipramine and its metabolites is crucial for optimizing therapy. The metabolic ratio (MR) of a metabolite to its parent drug can be a useful tool to assess enzyme activity. For instance, the plasma MR of desipramine to imipramine has been used to differentiate between CYP2D6 extensive and poor metabolizers.[1] Given that 10-hydroxyimipramine is a direct product of CYP2D6 activity, its concentration relative to imipramine can serve as a specific biomarker for CYP2D6-mediated metabolism.

Data Presentation

Table 1: Major Cytochrome P450 Enzymes Involved in Imipramine Metabolism
Metabolic Reaction Primary Enzyme(s) Metabolite(s) Formed
N-demethylationCYP2C19, CYP1A2, CYP3A4Desipramine
2-HydroxylationCYP2D62-Hydroxyimipramine, 2-Hydroxydesipramine
10-HydroxylationCYP2D610-Hydroxyimipramine, 10-Hydroxydesipramine
Table 2: Pharmacokinetic Parameters of Imipramine and its Metabolites
Compound Half-life (t½) Therapeutic Range (Parent + Desipramine) Notes
Imipramine9-24 hours175-300 ng/mLHalf-life can be significantly longer in CYP2D6 poor metabolizers.
Desipramine12-54 hours175-300 ng/mLActive metabolite with a longer half-life than the parent compound.
2-Hydroxyimipramine--Generally present at lower concentrations than the parent drug.
10-Hydroxyimipramine--Formation is dependent on CYP2D6 activity.
Table 3: Analytical Method Parameters for Quantification of Imipramine and Metabolites
Parameter Value Reference
Analytical MethodHigh-Performance Liquid Chromatography (HPLC) with electrochemical detection[7]
Lower Limit of Quantification (Hydroxy-metabolites)1.5 ng/mL[7]
Lower Limit of Quantification (Imipramine and Desipramine)3 ng/mL[7]
Intra-day Coefficient of Variation (at 50 ng/mL)5.2%[7]
Inter-day Coefficient of Variation (at 50 ng/mL)6.8%[7]

Experimental Protocols

Protocol 1: Quantification of 10-Hydroxyimipramine in Human Plasma and Urine by HPLC

This protocol is adapted from a validated method for the simultaneous determination of imipramine, desipramine, and their 2- and 10-hydroxylated metabolites.[7]

1. Sample Preparation (Plasma or Urine)

  • To 1 mL of plasma or urine, add an internal standard (e.g., pericyazine).

  • Adjust the pH of the sample to 9.6.

  • Perform liquid-liquid extraction with 5 mL of diethyl ether by vortexing for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Perform a back-extraction into 100 µL of 0.1 M orthophosphoric acid by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Collect the aqueous (lower) layer for HPLC analysis.

2. HPLC Analysis

  • HPLC System: A standard HPLC system with an electrochemical detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).

  • Mobile Phase: 30% acetonitrile in 0.1 M K2HPO4, with the pH adjusted to 6.0.

  • Flow Rate: 2 mL/min.

  • Detection: Electrochemical detector.

  • Run Time: Approximately 15 minutes.

3. Quantification

  • Construct a calibration curve using known concentrations of 10-hydroxyimipramine.

  • Calculate the concentration of 10-hydroxyimipramine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Imipramine_Metabolism cluster_cyp2c19 CYP2C19, CYP1A2, CYP3A4 cluster_cyp2d6 CYP2D6 Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine N-demethylation Hydroxyimipramine_2 2-Hydroxyimipramine Imipramine->Hydroxyimipramine_2 Hydroxylation Hydroxyimipramine_10 10-Hydroxyimipramine Imipramine->Hydroxyimipramine_10 Hydroxylation Hydroxydesipramine_2 2-Hydroxydesipramine Desipramine->Hydroxydesipramine_2 Hydroxylation Hydroxydesipramine_10 10-Hydroxydesipramine Desipramine->Hydroxydesipramine_10 Hydroxylation Excretion Excretion Hydroxyimipramine_2->Excretion Hydroxyimipramine_10->Excretion Hydroxydesipramine_2->Excretion Hydroxydesipramine_10->Excretion

Caption: Imipramine metabolic pathway.

Experimental_Workflow start Plasma or Urine Sample Collection extraction Liquid-Liquid Extraction start->extraction hplc HPLC with Electrochemical Detection extraction->hplc quantification Quantification of 10-Hydroxyimipramine hplc->quantification biomarker Biomarker Analysis (Metabolic Ratio Calculation) quantification->biomarker end CYP2D6 Phenotype Assessment biomarker->end

Caption: Experimental workflow for biomarker analysis.

Logical_Relationship cyp2d6 CYP2D6 Activity hydroxylation 10-Hydroxylation of Imipramine cyp2d6->hydroxylation catalyzes metabolite 10-Hydroxyimipramine Levels hydroxylation->metabolite produces biomarker Biomarker for Imipramine Metabolism metabolite->biomarker serves as

Caption: Role of 10-Hydroxyimipramine as a biomarker.

Discussion and Conclusion

The quantification of 10-hydroxyimipramine in biological fluids provides a valuable tool for assessing the metabolic phenotype of patients undergoing imipramine therapy. As the formation of this metabolite is predominantly catalyzed by CYP2D6, its levels, particularly when expressed as a ratio to the parent drug, can offer insights into the enzymatic activity of CYP2D6. This information is critical for personalizing imipramine dosage regimens to maximize therapeutic outcomes while minimizing the risk of adverse drug reactions. The detailed analytical protocol provided herein offers a robust and sensitive method for the determination of 10-hydroxyimipramine, facilitating its use as a biomarker in both clinical and research settings. Further studies are warranted to establish definitive metabolic ratio cutoff values for different CYP2D6 phenotypes to enhance the clinical utility of 10-hydroxyimipramine as a predictive biomarker.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Hydroxyimipramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 10-Hydroxyimipramine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of 10-Hydroxyimipramine, based on a plausible synthetic route involving the formation of the hydroxylated dibenzazepine core followed by N-alkylation.

Synthetic Workflow Overview

The synthesis can be envisioned in two main stages:

  • Formation of the 10,11-dihydro-5H-dibenz[b,f]azepin-10-ol core: This involves a three-step process starting from substituted o-nitrobenzyl chlorides and 2-chlorobenzaldehydes.

  • N-Alkylation: Introduction of the 3-(dimethylamino)propyl side chain at the 5-position of the dibenzazepine nitrogen.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Alkylation A o-Nitrobenzyl chloride + 2-Chlorobenzaldehyde B Nucleophilic Addition A->B C 2-(2-Aminophenyl)-1-(2-chlorophenyl)ethanol intermediate B->C D Nitro Group Reduction C->D E Buchwald-Hartwig Coupling D->E F 10,11-dihydro-5H-dibenz[b,f]azepin-10-ol E->F G 10,11-dihydro-5H-dibenz[b,f]azepin-10-ol H Alkylation with 3-(dimethylamino)propyl chloride G->H I 10-Hydroxyimipramine H->I

Caption: General synthetic workflow for 10-Hydroxyimipramine.

Issue 1: Low Yield in the Nucleophilic Addition Step (Stage 1, Step 1)

Observed Problem Potential Causes Troubleshooting Suggestions
Low conversion of starting materials to the desired adduct.1. Inactive reducing agent (e.g., TDAE).2. Presence of moisture or oxygen.3. Impure starting materials.1. Use freshly opened or purified TDAE.2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).3. Purify starting materials (o-nitrobenzyl chloride and 2-chlorobenzaldehyde) by recrystallization or distillation.
Formation of multiple side products.1. Competing side reactions of the generated carbanion.2. Over-reduction of the aldehyde.1. Control the reaction temperature; perform the addition at room temperature or below.2. Monitor the reaction closely by TLC to avoid prolonged reaction times.

Issue 2: Incomplete Nitro Group Reduction (Stage 1, Step 2)

Observed Problem Potential Causes Troubleshooting Suggestions
Presence of the nitro-intermediate after the reaction.1. Insufficient reducing agent (e.g., hydrazine hydrate).2. Catalyst poisoning (e.g., Pd/C).3. Inefficient stirring.1. Increase the equivalents of hydrazine hydrate.2. Use fresh, high-quality Pd/C catalyst.3. Ensure vigorous stirring to maintain good contact between the catalyst and the reactants.
Product degradation.Harsh reaction conditions.Perform the reduction at a controlled temperature and monitor the reaction progress to avoid over-exposure to the reducing conditions.

Issue 3: Low Yield in the Buchwald-Hartwig Coupling (Stage 1, Step 3)

Observed Problem Potential Causes Troubleshooting Suggestions
Low conversion to the cyclized product.1. Inactive catalyst or ligand.2. Incorrect reaction temperature.3. Presence of impurities that interfere with the catalytic cycle.1. Use high-purity palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos).2. Optimize the reaction temperature; microwave irradiation can sometimes improve yields.[1]3. Ensure the intermediate from the previous step is thoroughly purified.
Formation of dehalogenated side products.Reductive dehalogenation as a competing pathway.Use a suitable base (e.g., K₃PO₄) and ensure an inert atmosphere to minimize side reactions.

Issue 4: Challenges in N-Alkylation and Purification (Stage 2)

Observed Problem Potential Causes Troubleshooting Suggestions
Low yield of 10-Hydroxyimipramine.1. Poor reactivity of the alkylating agent.2. Unsuitable base or solvent.3. Competing O-alkylation at the 10-hydroxyl group.1. Use a more reactive alkylating agent, such as 3-(dimethylamino)propyl bromide or iodide.2. Screen different bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, THF).3. Protect the hydroxyl group as a silyl ether before alkylation, followed by deprotection.
Difficulty in purifying the final product.1. Presence of unreacted starting material and alkylating agent.2. Formation of quaternary ammonium salt by-products.3. The product is an oil or difficult to crystallize.1. Use an excess of the dibenzazepine starting material to ensure full consumption of the alkylating agent.2. Purify by column chromatography on silica gel or alumina.3. Convert the final product to its hydrochloride salt to facilitate purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of the 10-hydroxy dibenzazepine core?

A1: The intramolecular Buchwald-Hartwig coupling is often the most challenging step. Its success is highly dependent on the purity of the starting materials, the quality of the catalyst and ligand, and the precise control of reaction conditions.

Q2: I am observing the formation of an N-oxide derivative of imipramine during the synthesis. How can I avoid this?

A2: N-oxide formation is a common side reaction during oxidation attempts on the imipramine core. If you are using an oxidative approach for hydroxylation, the tertiary amine is highly susceptible to oxidation. It is generally preferable to introduce the hydroxyl group to the dibenzazepine core before the N-alkylation step to avoid this issue.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of products at each step. For detailed characterization of intermediates and the final product, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes. Many of the reagents used, such as hydrazine hydrate, palladium catalysts, and strong bases like sodium hydride, are hazardous. It is crucial to consult the Safety Data Sheets (SDS) for all chemicals and to perform the reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocol: Synthesis of 10,11-dihydro-5H-dibenz[b,f]azepin-10-ol

This protocol is adapted from a general method for the synthesis of related derivatives and serves as a foundational procedure for obtaining the core structure of 10-Hydroxyimipramine.[1][2]

Step 1: Synthesis of 2-(2-Aminophenyl)-1-(2-chlorophenyl)ethanol

G start o-Nitrobenzyl chloride + 2-Chlorobenzaldehyde step1 1. TDAE, MeCN, rt, 1h 2. Pd/C, Hydrazine hydrate, MeOH start->step1 product 2-(2-Aminophenyl)-1-(2-chlorophenyl)ethanol step1->product

Caption: Two-step, one-pot synthesis of the amino alcohol intermediate.

  • To a solution of 2-chlorobenzaldehyde (1.2 mmol) and o-nitrobenzyl chloride (1 mmol) in anhydrous acetonitrile (4 mL) under an inert atmosphere, add tetrakis(dimethylamino)ethylene (TDAE, 1.2 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Evaporate the acetonitrile under reduced pressure.

  • To the residue, add methanol (5 mL), 5% Pd/C (46 mg), and hydrazine hydrate (50-60%, 312 µL).

  • Stir the reaction mixture at room temperature until the reduction of the nitro group is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the crude amino alcohol intermediate, which can be purified by column chromatography.

Step 2: Synthesis of 10,11-dihydro-5H-dibenz[b,f]azepin-10-ol

G start 2-(2-Aminophenyl)-1-(2-chlorophenyl)ethanol step1 Pd(OAc)₂, Xantphos, K₃PO₄ Toluene, Microwave, 135-170 °C start->step1 product 10,11-dihydro-5H-dibenz[b,f]azepin-10-ol step1->product

Caption: Intramolecular Buchwald-Hartwig coupling to form the dibenzazepine core.

  • In a microwave vial, combine the amino alcohol intermediate (1 mmol), Pd(OAc)₂ (0.1 mmol), Xantphos (0.1 mmol), and K₃PO₄ (2 mmol) in anhydrous toluene (2 mL).

  • Seal the vial and heat the mixture under microwave irradiation at a temperature between 135-170 °C for several hours (optimization may be required).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired product.

Step 3: N-Alkylation to form 10-Hydroxyimipramine

This is a proposed subsequent step based on standard organic chemistry procedures.

  • Dissolve 10,11-dihydro-5H-dibenz[b,f]azepin-10-ol (1 mmol) in an anhydrous aprotic solvent such as DMF or THF.

  • Add a base such as sodium hydride (1.1 mmol) and stir for 30 minutes at room temperature.

  • Add 3-(dimethylamino)propyl chloride (1.2 mmol) and heat the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with water, extract with an organic solvent, and purify by column chromatography or crystallization of the hydrochloride salt.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of the dibenzazepine core, as adapted from the literature.[1][2]

Step Key Reagents Solvent Temperature Typical Yield
Nucleophilic Addition & Reduction TDAE, Pd/C, HydrazineMeCN, MeOHRoom Temp.60-80%
Buchwald-Hartwig Coupling Pd(OAc)₂, Xantphos, K₃PO₄Toluene135-170 °C (Microwave)40-70%
N-Alkylation (Proposed) NaH, 3-(dimethylamino)propyl chlorideDMF / THF60-80 °C50-70% (Estimated)

References

Technical Support Center: 10-Hydroxyimipramine Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 10-Hydroxyimipramine in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My 10-Hydroxyimipramine solution has turned a yellowish/reddish color. What does this indicate and is the compound still usable?

A slight discoloration of solutions containing imipramine and its derivatives can occur upon exposure to light.[1][2] This may not significantly affect the compound's potency in the short term. However, marked discoloration is a sign of degradation and can lead to a loss of potency. For accurate and reproducible experimental results, it is recommended to prepare fresh solutions or discard any solution that shows significant color change.

Q2: What are the optimal pH conditions for storing 10-Hydroxyimipramine solutions?

While specific stability data for 10-Hydroxyimipramine is limited, information on its parent compound, imipramine, suggests that solutions are most stable in a slightly acidic environment, around pH 4-5.[2][3] As a phenolic compound, 10-Hydroxyimipramine is likely to be more stable in acidic conditions compared to neutral or alkaline conditions, which can promote oxidation of the hydroxyl group.

Q3: How should I store my 10-Hydroxyimipramine stock solutions to ensure long-term stability?

To maximize stability, stock solutions of 10-Hydroxyimipramine should be:

  • Stored at low temperatures: Freezing at -20°C or -80°C is recommended for long-term storage.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.[1][2]

  • Aliquoted: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the compound in smaller, single-use aliquots.

  • Prepared in a suitable solvent: Consider using a slightly acidic buffer (pH 4-5) for aqueous solutions.

Q4: What are the primary degradation pathways for 10-Hydroxyimipramine?

The primary degradation pathways for 10-Hydroxyimipramine are likely to be oxidation and photodegradation, similar to its parent compound, imipramine. The presence of the hydroxyl group on the aromatic ring makes the molecule susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and higher pH. Photodegradation can occur through exposure to UV and visible light, leading to the formation of various degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in aqueous solution Poor solubility or pH-dependent solubility.Gently warm the solution to aid dissolution. For aqueous solutions, ensure the pH is in the optimal range (acidic). Consider preparing a concentrated stock in an organic solvent like DMSO or ethanol and diluting it into your aqueous buffer immediately before use.
Inconsistent results in bioassays Degradation of 10-Hydroxyimipramine in the assay medium.Prepare fresh dilutions of 10-Hydroxyimipramine for each experiment. Minimize the exposure of the compound to light and elevated temperatures during the assay. If the assay requires physiological pH (around 7.4), be aware that the compound may be less stable and use it promptly after dilution.
Loss of compound during sample processing Adsorption to plasticware or instability during extraction.Use low-adsorption polypropylene tubes. Perform extraction steps quickly and at low temperatures. Ensure the pH of the extraction buffer is compatible with the stability of the compound.
Appearance of unknown peaks in HPLC analysis Degradation of the compound in the autosampler or during the run.Use a cooled autosampler (e.g., 4°C). Ensure the mobile phase is degassed and at a pH that promotes stability. Minimize the time samples spend in the autosampler before injection.

Experimental Protocols

Protocol 1: Preparation and Storage of 10-Hydroxyimipramine Stock Solution
  • Weighing: Accurately weigh the desired amount of 10-Hydroxyimipramine powder in a fume hood.

  • Dissolution:

    • For a concentrated stock solution, dissolve the powder in an appropriate organic solvent such as DMSO or ethanol.

    • For direct aqueous preparation, use a slightly acidic buffer (e.g., citrate or acetate buffer, pH 4-5). Sonication may be used to aid dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Aliquoting: Dispense the stock solution into small, single-use, light-protected (amber) vials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable if the solution is protected from light and in an appropriate buffer.

Protocol 2: Forced Degradation Study to Evaluate Stability

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Prepare Stock Solution: Prepare a stock solution of 10-Hydroxyimipramine in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Neutralization (for acid and base hydrolysis samples): After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC with UV or mass spectrometry detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh 10-Hydroxyimipramine dissolve Dissolve in Solvent/Buffer weigh->dissolve filter Filter (0.22 µm) dissolve->filter aliquot Aliquot into Vials filter->aliquot store_short Short-term (2-8°C) Protected from Light aliquot->store_short For immediate use store_long Long-term (-20°C / -80°C) Protected from Light aliquot->store_long For archival dilute Dilute to Working Concentration store_short->dilute thaw Thaw Aliquot store_long->thaw thaw->dilute assay Perform Experiment dilute->assay

Caption: Workflow for the preparation, storage, and use of 10-Hydroxyimipramine solutions.

degradation_pathway cluster_factors Degradation Factors main 10-Hydroxyimipramine in Solution degradation_products Degradation Products (e.g., Oxidation Products) main->degradation_products Degradation light Light (UV/Visible) light->degradation_products heat Elevated Temperature heat->degradation_products ph High pH (Neutral/Alkaline) ph->degradation_products oxygen Oxygen oxygen->degradation_products

Caption: Factors influencing the degradation of 10-Hydroxyimipramine in solution.

References

Technical Support Center: 10-Hydroxyimipramine Detection in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the detection of 10-Hydroxyimipramine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered when analyzing 10-Hydroxyimipramine by HPLC?

A1: The most frequent challenges include poor peak shape (tailing or fronting), shifts in retention time, low sensitivity, and inadequate resolution from the parent drug, imipramine, or other metabolites. These issues can often be traced back to the mobile phase composition, column condition, sample preparation, or instrument parameters.

Q2: What type of HPLC column is best suited for 10-Hydroxyimipramine analysis?

A2: Reversed-phase C18 columns are most commonly used for the analysis of imipramine and its metabolites, including 10-Hydroxyimipramine.[1][2][3] Due to the basic nature of 10-Hydroxyimipramine, using a column with end-capping or a polar-embedded stationary phase can help minimize peak tailing caused by secondary interactions with residual silanol groups.[4][5]

Q3: What detection method is most appropriate for 10-Hydroxyimipramine?

A3: Both UV and mass spectrometry (MS) detectors can be used. UV detection is common and often set around 252 nm.[1] However, for higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[1][6][7]

Q4: How does the mobile phase pH affect the analysis?

A4: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of 10-Hydroxyimipramine, which is a basic compound.[8][9][10][11][12] Operating at a low pH (typically between 3 and 4) ensures that the analyte is in its protonated, more polar form, which can lead to better peak shape and retention on a reversed-phase column.[9]

Q5: What are the best practices for sample preparation when analyzing 10-Hydroxyimipramine from biological matrices?

A5: Effective sample preparation is crucial to remove interferences and concentrate the analyte.[13] The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][14][15][16] Protein precipitation can also be used but may result in a less clean sample.[1]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Peak Shape Problems

Problem: My 10-Hydroxyimipramine peak is tailing.

  • Possible Cause 1: Secondary Interactions with Silanols: The basic nature of 10-Hydroxyimipramine can lead to interactions with acidic residual silanol groups on the silica-based stationary phase.[4][5]

    • Solution:

      • Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 3 and 4 using an additive like formic acid or phosphoric acid. This will protonate the silanol groups and reduce secondary interactions.[9]

      • Use an End-Capped Column: Employ a C18 column that is end-capped to minimize the number of free silanol groups.

      • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Possible Cause 3: Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Flush the column with a strong solvent.

      • If the problem persists, replace the column.

Problem: My 10-Hydroxyimipramine peak is fronting.

  • Possible Cause 1: Sample Overload: This is a common cause of peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Possible Cause 2: Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Retention Time Instability

Problem: The retention time for 10-Hydroxyimipramine is shifting between injections.

  • Possible Cause 1: Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.

    • Solution:

      • Prepare the mobile phase accurately and consistently.

      • Ensure thorough mixing and degassing of the mobile phase.

      • Use a buffer to maintain a stable pH.

  • Possible Cause 2: Fluctuations in Column Temperature: Changes in temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Possible Cause 3: Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-20 column volumes is a good starting point.

Sensitivity and Resolution Issues

Problem: I am experiencing low sensitivity for 10-Hydroxyimipramine.

  • Possible Cause 1: Suboptimal Detection Wavelength (UV): The selected wavelength may not be at the absorbance maximum of 10-Hydroxyimipramine.

    • Solution: Determine the optimal wavelength by running a UV scan of a standard solution. A wavelength of approximately 252 nm is often used for imipramine and its metabolites.[1]

  • Possible Cause 2: High Baseline Noise: A noisy baseline can obscure small peaks.

    • Solution:

      • Ensure the mobile phase is properly degassed.

      • Use high-purity solvents and reagents.

      • Clean the detector cell.

  • Possible Cause 3: Inefficient Sample Preparation: Poor recovery during sample preparation will lead to low signal intensity.[1]

    • Solution: Optimize the LLE or SPE protocol to maximize the recovery of 10-Hydroxyimipramine.

Problem: I cannot resolve the 10-Hydroxyimipramine peak from the imipramine peak.

  • Possible Cause 1: Inadequate Chromatographic Selectivity: The mobile phase and stationary phase combination may not be providing sufficient separation.

    • Solution:

      • Optimize Mobile Phase Composition: Adjust the organic solvent (e.g., acetonitrile, methanol) content. A lower percentage of organic solvent will generally increase retention and may improve resolution.

      • Change Mobile Phase pH: Fine-tuning the pH can alter the ionization state of both compounds differently, potentially leading to better separation.

      • Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) or a different C18 chemistry might provide the necessary selectivity.

Quantitative Data Summary

The following tables summarize typical parameters from published HPLC methods for the analysis of imipramine and its metabolites.

Table 1: HPLC Method Parameters for Imipramine and Metabolites

ParameterMethod 1[17]Method 2[1]Method 3[2]
Column Reversed-phaseµ-Bondapak C18Inertsil ODS-3 C18
Mobile Phase 30% Acetonitrile in 0.1 M K2HPO440% Acetonitrile in 0.01 M Sodium Hydrogen PhosphateGradient: Acetonitrile and 0.1% Orthophosphoric Acid (pH 3.2)
pH 6.03.53.2
Flow Rate 2.0 mL/min1.5 mL/min1.0 mL/min
Detection ElectrochemicalUV at 252 nmUV at 220 nm
Run Time 15 min< 10 min20 min

Table 2: Performance Characteristics

ParameterMethod 1[17]Method 2[1]
Lower Limit of Quantification (LLOQ) 1.5 ng/mL (for hydroxy-metabolites)3 ng/mL (for imipramine)
Recovery 78.6% - 94.3%~85%
Intra-day Precision (%CV) 5.2% at 50 ng/mLNot Reported
Inter-day Precision (%CV) 6.8% at 50 ng/mLNot Reported

Experimental Protocols

Protocol 1: HPLC-UV Method for Simultaneous Determination of Imipramine and its Hydroxylated Metabolites

This protocol is adapted from a published method for the analysis of imipramine and its metabolites in biological fluids.[1][17]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma or urine, add an internal standard.

  • Adjust the pH of the sample to 9.6.

  • Extract the analytes with 5 mL of diethyl ether by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Back-extract the analytes into 100 µL of 0.1 M orthophosphoric acid.

  • Inject a portion of the acidic aqueous layer into the HPLC system.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of 40% acetonitrile and 60% 0.01 M sodium hydrogen phosphate buffer, adjusted to pH 3.5.[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 252 nm.[1]

Protocol 2: Stability Testing of 10-Hydroxyimipramine

This protocol outlines a procedure to assess the stability of 10-Hydroxyimipramine in solution.[18]

  • Prepare a stock solution of 10-Hydroxyimipramine in methanol.

  • Prepare working solutions by diluting the stock solution in different matrices to be tested (e.g., mobile phase, water, acidic solution, basic solution).

  • Short-Term Stability: Store aliquots of the working solutions at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Freeze-Thaw Stability: Subject aliquots to three freeze-thaw cycles (e.g., freeze at -20°C or -80°C and thaw at room temperature). Analyze after the third cycle.

  • Long-Term Stability: Store aliquots at a specified temperature (e.g., -20°C or -80°C) and analyze after extended periods (e.g., 1, 3, 6 months).

  • Compare the peak areas of the stored samples to that of a freshly prepared sample to determine the percentage degradation.

Visualizations

Troubleshooting_Workflow start Problem with 10-Hydroxyimipramine Detection peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_mobile_phase Verify Mobile Phase Preparation retention_time->check_mobile_phase Yes resolution Poor Resolution? sensitivity->resolution No check_wavelength Optimize Detection Wavelength sensitivity->check_wavelength Yes optimize_mobile_phase Adjust Mobile Phase Composition/pH resolution->optimize_mobile_phase Yes check_pH Adjust Mobile Phase pH tailing->check_pH Tailing check_loading Reduce Sample Concentration/Volume tailing->check_loading Fronting/ Tailing check_pH->check_loading check_column Check/Replace Column check_loading->check_column check_temp Control Column Temperature check_mobile_phase->check_temp check_equilibration Ensure Proper Equilibration check_temp->check_equilibration check_baseline Address Baseline Noise check_wavelength->check_baseline check_sample_prep Optimize Sample Preparation check_baseline->check_sample_prep try_new_column Try a Different Column optimize_mobile_phase->try_new_column

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is ph_adjust1 Adjust pH to 9.6 add_is->ph_adjust1 lle Liquid-Liquid Extraction (Diethyl Ether) ph_adjust1->lle back_extract Back Extraction (0.1 M H3PO4) lle->back_extract injection Inject into HPLC System back_extract->injection separation C18 Reversed-Phase Separation injection->separation detection UV or MS Detection separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: A typical experimental workflow for 10-Hydroxyimipramine analysis.

References

Technical Support Center: Optimizing 10-Hydroxyimipramine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 10-Hydroxyimipramine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of 10-Hydroxyimipramine from biological matrices.

Question: Why am I observing low recovery or yield of 10-Hydroxyimipramine?

Answer: Low recovery of 10-Hydroxyimipramine can stem from several factors related to the extraction protocol, sample pH, choice of solvent, and the inherent stability of the analyte.

  • Suboptimal pH: The extraction efficiency of 10-Hydroxyimipramine, a metabolite of the basic drug imipramine, is highly dependent on the pH of the aqueous sample. For effective liquid-liquid extraction (LLE), the sample should be basified to suppress the ionization of the analyte, thereby increasing its partitioning into an organic solvent. An extraction pH of 9.6 has been shown to be effective.[1] In some methods, a two-step pH adjustment is used, first to pH 9 and then to over pH 11.[2]

  • Inappropriate Solvent Selection: The choice of organic solvent is critical. While imipramine is lipophilic, its hydroxylated metabolite, 10-Hydroxyimipramine, is more polar.[3] A single solvent may not be optimal. A mixture of solvents, such as hexane/isoamyl alcohol (98:2), can provide the necessary polarity to efficiently extract the analyte.[3] Diethyl ether and ethyl acetate are also commonly used solvents.[1][2] Halogenated solvents like chloroform are excellent but can be reactive with basic drugs at high pH.[4]

  • Incomplete Phase Separation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery. Ensure vigorous mixing is followed by adequate centrifugation (e.g., 3000 rpm for 10 min) to achieve a clean separation.[3]

  • Analyte Adsorption: 10-Hydroxyimipramine can adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or polypropylene tubes can help minimize this issue.

  • Degradation: The parent compound, imipramine, is known to degrade under acidic, hydrolytic, and oxidative conditions.[5] It is plausible that 10-Hydroxyimipramine has similar instabilities. Ensure samples are processed promptly and protected from harsh conditions.

Question: My final extract contains significant impurities and shows matrix effects in LC-MS analysis. How can I improve its purity?

Answer: High levels of impurities and matrix effects are common challenges when working with complex biological samples like plasma or urine.[6]

  • Inadequate Sample Cleanup: Direct LLE or protein precipitation may not be sufficient to remove all interfering endogenous materials.[4][7]

    • Back-Extraction: A common and effective cleanup step in LLE is back-extraction. After the initial extraction into an organic solvent at a basic pH, the analyte can be back-extracted into an acidic aqueous solution (e.g., 0.1 M orthophosphoric acid).[1] This leaves many neutral and acidic impurities behind in the organic phase. The aqueous phase can then be re-basified and the analyte re-extracted into a fresh organic solvent.

    • Solid-Phase Extraction (SPE): SPE often provides cleaner extracts compared to protein precipitation and LLE.[8] Using a mixed-mode cation exchange polymer-based sorbent can be highly effective for basic compounds like 10-Hydroxyimipramine, as it allows for strong retention of the analyte while enabling thorough washing of the cartridge to remove interferences.

  • Protein Precipitation Issues: While simple, protein precipitation with solvents like acetonitrile can co-precipitate the analyte or fail to remove all interfering substances.[9][10] This method is generally considered less selective than SPE or multi-step LLE.[8][10]

  • Optimize Chromatography: Adjusting the HPLC or UHPLC gradient and using a high-resolution mass spectrometer can help to chromatographically separate the analyte from co-eluting matrix components.[9]

Question: I am seeing inconsistent results between replicate extractions. What are the potential causes?

Answer: Inconsistent results are often due to a lack of precision in the experimental workflow.

  • Inaccurate pH Adjustment: Small variations in pH can significantly impact extraction efficiency. Use a calibrated pH meter and ensure consistent pH across all samples.

  • Variable Extraction Times and Mixing: Ensure that all samples are vortexed or mixed for the same duration and at the same intensity to ensure equilibrium is reached.

  • Solvent Evaporation: If an evaporation step is used to concentrate the extract, ensure it is done under controlled conditions (e.g., gentle stream of nitrogen at a consistent temperature). Over-drying can lead to loss of the analyte, while incomplete evaporation can affect chromatographic performance.

  • Analyte Instability: 10-Hydroxyimipramine may degrade during the extraction process if exposed to light or high temperatures for extended periods.[11] Work efficiently and use amber vials to protect light-sensitive compounds.

Diagrams: Workflows and Logic

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Back-Extraction) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Basify Adjust to Alkaline pH (e.g., pH 9.6) Add_IS->Basify Add_Solvent Add Organic Solvent (e.g., Diethyl Ether) Basify->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Separate Separate Organic Layer Vortex->Separate Back_Extract Back-extract into Acid (e.g., 0.1M H3PO4) Separate->Back_Extract Re_Basify Re-adjust to Alkaline pH Back_Extract->Re_Basify Re_Extract Re-extract into Fresh Solvent Re_Basify->Re_Extract Evaporate Evaporate to Dryness Re_Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze via HPLC or LC-MS Reconstitute->Analyze Troubleshooting_Low_Recovery Start Low Recovery Observed Check_pH Verify Sample pH (Is it > 9.0?) Start->Check_pH Check_Solvent Evaluate Solvent System (Is polarity appropriate?) Check_pH->Check_Solvent Yes Adjust_pH Action: Adjust pH to 9.5-11 Check_pH->Adjust_pH No Check_Separation Check for Emulsions (Is phase separation clean?) Check_Solvent->Check_Separation Yes Modify_Solvent Action: Use Solvent Mixture (e.g., Hexane/Isoamyl Alcohol) Check_Solvent->Modify_Solvent No Check_Stability Consider Analyte Degradation (Protect from light/heat?) Check_Separation->Check_Stability Yes Improve_Separation Action: Increase Centrifugation (Time or Speed) Check_Separation->Improve_Separation No Protect_Sample Action: Use Amber Vials & Minimize Processing Time Check_Stability->Protect_Sample No End Re-evaluate Recovery Check_Stability->End Yes Adjust_pH->End Modify_Solvent->End Improve_Separation->End Protect_Sample->End

References

Minimizing degradation of 10-Hydroxyimipramine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for minimizing the degradation of 10-Hydroxyimipramine during sample preparation. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure sample integrity and obtain reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 10-Hydroxyimipramine during sample preparation?

A1: The main factors contributing to the degradation of tricyclic antidepressants (TCAs) and their metabolites like 10-Hydroxyimipramine are exposure to light (photodegradation), elevated temperatures, extreme pH conditions (both acidic and basic), and oxidative stress.[1][2] Enzymatic activity in biological samples that have not been properly stored or preserved can also contribute to degradation.

Q2: What is the recommended short-term and long-term storage temperature for plasma or serum samples containing 10-Hydroxyimipramine?

A2: For short-term storage (up to 48 hours), samples should be refrigerated at 2-8°C. For long-term storage, freezing samples at -20°C or, ideally, -70°C is recommended to prevent degradation.[3][4] Studies on the parent compound, imipramine, have shown it to be stable for at least three months at -70°C and capable of withstanding multiple freeze-thaw cycles.[3][4]

Q3: How does pH affect the stability of 10-Hydroxyimipramine during extraction?

A3: The stability of tricyclic antidepressants is pH-dependent. Imipramine, the parent compound, is most stable in solutions at pH 4-5.[5] It shows degradation under acidic and hydrolytic conditions but is relatively stable in basic conditions.[1] For liquid-liquid extraction (LLE), a basic pH (e.g., pH 9.5 or higher) is often used to neutralize the amine group, making the molecule less water-soluble and facilitating its extraction into an organic solvent.[6] It is crucial to minimize the time the analyte spends in harsh pH conditions.

Q4: Should I protect my samples from light?

A4: Yes. Imipramine hydrochloride, the parent compound, is known to turn yellowish or reddish upon exposure to light, which can indicate a loss of potency.[5] Other TCAs are also susceptible to photodegradation.[2] Therefore, it is a critical best practice to protect samples and standards from light by using amber vials, covering tubes with aluminum foil, and minimizing exposure to ambient light during all stages of sample handling and preparation.

Troubleshooting Guide: Low Analyte Recovery

This guide addresses the common issue of lower-than-expected concentrations of 10-Hydroxyimipramine in analytical results, which is often linked to degradation during sample preparation.

Symptom / Observation Potential Cause Recommended Solution
Low recovery in all samples, including QCs Degradation during storage: Samples were stored at an inappropriate temperature or for too long.Ensure and verify that samples are stored at ≤ -20°C for long-term storage and refrigerated at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles by aliquoting samples upon receipt.
Inconsistent recovery across samples Photodegradation: Inconsistent exposure to light during sample processing.Work in a shaded area or under yellow light. Use amber-colored autosampler vials and centrifuge tubes. If using clear tubes, wrap them in aluminum foil.
Low recovery after extraction step pH-induced degradation: The pH of the extraction buffer is too harsh, or the sample is exposed to it for too long.Optimize the pH of the extraction buffer. While a basic pH is needed for LLE, ensure it is not excessively high. Minimize the time from adding the buffer to the completion of the extraction. Consider using a milder buffer system.
Low recovery, especially in older samples Enzymatic degradation: Endogenous enzymes in the biological matrix may not have been properly inactivated.Ensure samples are centrifuged and the plasma/serum is separated from cells promptly after collection. If enzymatic degradation is suspected, consider adding a protease inhibitor during sample collection, although this should be validated to ensure no analytical interference.
Gradual decrease in concentration in processed samples left on the autosampler On-instrument instability: The analyte may be degrading in the autosampler vial due to temperature or light exposure.Use a cooled autosampler set to 4-8°C. Protect the autosampler tray from light. Re-analyze standards at the end of the run to check for degradation over time.
Low recovery with no obvious cause Adsorption to materials: Hydroxylated metabolites can be polar and may adsorb to glass or plastic surfaces, especially at low concentrations.Silanize glassware to reduce active sites. Test different types of plastic tubes (e.g., polypropylene vs. polyethylene) to find one with minimal adsorption. Adding a small percentage of an organic solvent like isopropanol to the sample might help reduce adsorption, but this must be compatible with your extraction method.

Quantitative Stability Data

While specific quantitative degradation kinetics for 10-Hydroxyimipramine are not extensively available in the literature, the stability of its parent compound, imipramine, has been studied under various stress conditions. This data can serve as a valuable proxy for guiding sample handling.

Table 1: Forced Degradation of Imipramine (Parent Compound)

Stress Condition % Degradation of Imipramine Reference
Acidic Hydrolysis Degrades [1]
Basic Hydrolysis Stable [1]
Oxidative Stress Degrades [1]
Thermal Stress Stable [1]

| Photolytic Stress | Stable |[1] |

Note: "Stable" indicates that the compound did not show significant degradation under the tested conditions, whereas "Degrades" indicates that a loss of the parent compound was observed.

Experimental Protocols

Protocol 1: Recommended Sample Handling and Storage

This protocol outlines the best practices for handling and storing biological samples to maintain the integrity of 10-Hydroxyimipramine.

  • Sample Collection: Collect whole blood in appropriate tubes (e.g., EDTA-containing tubes for plasma).

  • Initial Processing: As soon as possible after collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C to separate plasma or serum.

  • Light Protection: Immediately transfer the plasma/serum to amber-colored, properly labeled cryovials or polypropylene tubes. If amber tubes are unavailable, wrap the tubes in aluminum foil.

  • Aliquoting: To avoid multiple freeze-thaw cycles, divide the sample into smaller aliquots sufficient for a single analysis.

  • Storage:

    • Short-Term (up to 48 hours): Store aliquots at 2-8°C.

    • Long-Term (greater than 48 hours): Store aliquots at -70°C. Studies on imipramine show stability for at least three months at this temperature.[3][4]

Protocol 2: Liquid-Liquid Extraction (LLE) Optimized for Stability

This protocol is adapted from established methods for tricyclic antidepressants and is designed to minimize degradation during extraction.[4]

  • Preparation: Thaw frozen plasma/serum samples in a refrigerated environment (2-8°C) or on ice, away from direct light.

  • Sample Aliquoting: In a polypropylene tube, add 1.0 mL of the plasma/serum sample.

  • Internal Standard: Add the internal standard solution (e.g., a deuterated analog of 10-Hydroxyimipramine or another TCA like trimipramine) and vortex briefly.

  • Basification: To make the sample alkaline, add 200 µL of 1 M sodium hydroxide. Vortex immediately but gently for 30 seconds. This step should be performed just before the addition of the organic solvent to minimize the time the analyte is in a high pH environment.

  • Organic Extraction: Immediately add 5 mL of an extraction solvent mixture (e.g., hexane:isoamyl alcohol, 98:2 v/v). Cap the tube securely.

  • Mixing: Vortex for 1 minute to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Back-Extraction: Add 100 µL of a mild acidic solution (e.g., 0.1 M orthophosphoric acid) to the organic extract. Vortex for 1 minute. This step transfers the protonated analyte back into the aqueous phase, cleaning it from many organic-soluble interferences.

  • Final Centrifugation: Centrifuge at 7000 x g for 5 minutes.

  • Analysis: Collect the lower acidic aqueous layer and inject a portion into the analytical instrument (e.g., LC-MS/MS).

Visual Guides

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase Collect Sample Collection (Whole Blood) Centrifuge Centrifugation (4°C, Promptly) Collect->Centrifuge Separate Separate Plasma/Serum (Protect from Light) Centrifuge->Separate Aliquot Aliquot into Amber Tubes Separate->Aliquot Store Store Sample (2-8°C Short-term, ≤ -20°C Long-term) Aliquot->Store Thaw Thaw Sample on Ice (Protect from Light) Store->Thaw Add_IS Add Internal Standard Thaw->Add_IS Basify Basify Sample (e.g., NaOH) Add_IS->Basify Extract Liquid-Liquid Extraction (e.g., Hexane/Isoamyl Alcohol) Basify->Extract Analyze Analyze Extract (LC-MS/MS) Extract->Analyze

Caption: Recommended workflow for sample preparation of 10-Hydroxyimipramine.

G cluster_factors Degradation Factors Analyte 10-Hydroxyimipramine (in Biological Matrix) Degradation Analyte Degradation & Low Recovery Temp High Temperature Temp->Degradation Light Light Exposure (Photodegradation) Light->Degradation pH Extreme pH (Acidic/Basic) pH->Degradation Oxidation Oxidative Stress Oxidation->Degradation Enzymes Enzymatic Activity Enzymes->Degradation

Caption: Key factors leading to the degradation of 10-Hydroxyimipramine.

G Start Low Analyte Recovery Observed? CheckStorage Review Storage Conditions (Temp, Duration, Freeze/Thaw) Start->CheckStorage Yes CheckLight Assess Light Protection (Amber Vials, Foil) Start->CheckLight No, Storage OK SolutionStorage Implement Strict Cold Chain & Aliquoting CheckStorage->SolutionStorage CheckpH Evaluate Extraction pH and Exposure Time CheckLight->CheckpH SolutionLight Use Light-Blocking Materials Consistently CheckLight->SolutionLight CheckMaterials Investigate Adsorption (Glassware, Plastics) CheckpH->CheckMaterials SolutionpH Optimize pH & Minimize Exposure Time CheckpH->SolutionpH SolutionMaterials Use Silanized Glassware or Tested Plastics CheckMaterials->SolutionMaterials

Caption: Troubleshooting logic for low recovery of 10-Hydroxyimipramine.

References

Technical Support Center: 10-Hydroxyimipramine Animal Dosing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of animal dosing protocols for studies involving 10-Hydroxyimipramine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Disclaimer: Specific pharmacokinetic and pharmacodynamic data for 10-Hydroxyimipramine are limited in publicly available literature. Much of the guidance provided is extrapolated from data on its parent compound, imipramine, and general principles of pharmacology in rodent models. Researchers are advised to conduct pilot studies to determine optimal dosing and experimental conditions for their specific research questions.

Frequently Asked Questions (FAQs)

Q1: What is 10-Hydroxyimipramine and how is it related to imipramine?

A1: 10-Hydroxyimipramine is a metabolite of imipramine, a tricyclic antidepressant (TCA).[1][2] Imipramine is metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily through two main pathways: N-demethylation to form desipramine (an active metabolite) and hydroxylation at the 2- or 10-position to form 2-hydroxyimipramine and 10-hydroxyimipramine.[2] These hydroxylated metabolites can also be pharmacologically active.

Q2: What is the primary mechanism of action of imipramine and its metabolites?

A2: Imipramine and its active metabolite desipramine primarily act by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[3] Imipramine has a higher affinity for the serotonin transporter (SERT), while desipramine has a higher affinity for the norepinephrine transporter (NET).[3] By blocking these transporters, they increase the concentration of these neurotransmitters in the synapse, which is thought to be the basis of their antidepressant effects.[3][4] The specific affinities of 10-Hydroxyimipramine for these transporters are not well-documented in the available literature.

Q3: Are there established dosing protocols for 10-Hydroxyimipramine in rodents?

A3: Currently, there are no widely established and published dosing protocols specifically for 10-Hydroxyimipramine in mice or rats. Dosing for the parent compound, imipramine, varies widely depending on the study's objective, the route of administration, and the animal species. Researchers should use the available imipramine dosing data as a starting point and conduct dose-ranging studies to determine the optimal dose of 10-Hydroxyimipramine for their experimental model.

Q4: How does 10-Hydroxyimipramine cross the blood-brain barrier (BBB)?

A4: While specific data for 10-Hydroxyimipramine is scarce, studies on imipramine show that it readily crosses the blood-brain barrier. The distribution of imipramine and its metabolites to the brain can be influenced by efflux transporters like P-glycoprotein (P-gp). Inhibition of P-gp has been shown to increase the brain concentration of imipramine. It is plausible that 10-Hydroxyimipramine also crosses the BBB, but its efficiency of transport and susceptibility to efflux transporters may differ from imipramine.

Q5: What are the expected behavioral effects of 10-Hydroxyimipramine in rodents?

A5: Based on the mechanism of action of its parent compound, 10-Hydroxyimipramine may exhibit antidepressant-like effects in behavioral models such as the Forced Swim Test (FST) and Tail Suspension Test (TST). However, without specific pharmacological data, the exact behavioral profile and potency are unknown. Pilot studies are essential to characterize its effects.

Troubleshooting Guide

Issue 1: Poor solubility of 10-Hydroxyimipramine for in vivo administration.

  • Question: I am having difficulty dissolving 10-Hydroxyimipramine for injection. What vehicle should I use?

  • Answer: Hydroxylated metabolites are often more polar than the parent drug, but their solubility in aqueous solutions can still be limited. For many poorly water-soluble compounds used in preclinical studies, a common approach is to use a vehicle containing a mixture of solvents and/or surfactants.

    • Recommended Starting Points for Vehicle Formulation:

      • Saline with a small percentage of organic solvent: Start with sterile saline and add a small amount of a biocompatible organic solvent like DMSO or ethanol (typically not exceeding 5-10% of the total volume) to aid dissolution. Always check for precipitation upon addition to the aqueous phase.

      • Use of cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used to encapsulate hydrophobic drugs and increase their aqueous solubility.

      • Aqueous suspension with a suspending agent: If the compound is not soluble, creating a homogenous suspension for oral gavage may be an option. Vehicles containing suspending agents like 0.5% carboxymethylcellulose (CMC) or methylcellulose can be used. Ensure the suspension is uniform before each administration.

    • Important Considerations:

      • Always perform a small-scale solubility test before preparing a large batch.

      • The chosen vehicle should be tested alone in a control group of animals to ensure it does not produce any confounding effects.

      • For intravenous injections, ensure the final solution is sterile and free of particulates.

Issue 2: High variability in behavioral or pharmacokinetic data.

  • Question: I am observing significant variability in my experimental results between animals. What could be the cause?

  • Answer: High variability can stem from several factors related to the compound, administration, and animal model.

    • Pharmacokinetic Variability:

      • Metabolism: The metabolism of tricyclic compounds can vary significantly between individual animals due to genetic differences in metabolizing enzymes (e.g., CYP isoenzymes).[5]

      • Route of Administration: Oral administration can lead to more variability due to differences in absorption and first-pass metabolism compared to intraperitoneal (IP) or intravenous (IV) injections.

    • Experimental Procedure:

      • Dosing Accuracy: Ensure accurate and consistent dosing for each animal, especially when working with small volumes.

      • Stress: Handling and injection stress can significantly impact animal behavior and physiology. Acclimatize animals to handling and injection procedures.

      • Circadian Rhythm: The time of day of drug administration and behavioral testing can influence the outcomes. Maintain a consistent schedule.

    • Animal Factors:

      • Sex and Age: The metabolism and effects of drugs can differ between male and female animals and can change with age.

      • Health Status: Ensure all animals are healthy and free from underlying conditions that could affect the experiment.

Issue 3: Unexpected adverse effects or toxicity.

  • Question: My animals are showing signs of toxicity (e.g., sedation, seizures, weight loss) at doses I extrapolated from imipramine studies. What should I do?

  • Answer: Tricyclic compounds have a narrow therapeutic index, and overdose can lead to serious adverse effects, including cardiotoxicity and neurotoxicity.[3]

    • Immediate Actions:

      • If severe toxicity is observed, euthanize the affected animals according to your institution's animal care guidelines.

      • Immediately lower the dose for subsequent cohorts.

    • Troubleshooting Steps:

      • Conduct a Dose-Range Finding Study: Start with a very low dose and gradually escalate it in different groups of animals to identify the maximum tolerated dose (MTD).

      • Monitor for Clinical Signs: Closely observe the animals after dosing for any signs of distress, including changes in posture, activity, breathing, and body weight.

      • Consider the Metabolite's Profile: Hydroxylated metabolites may have different safety profiles compared to the parent drug. They may be more or less toxic or have different off-target effects.

      • Consult a Veterinarian: If you observe unexpected health issues in your animals, consult with a laboratory animal veterinarian.

Data Presentation

Table 1: Pharmacological Data for Imipramine (Data for 10-Hydroxyimipramine is largely unavailable)

ParameterImipramine10-HydroxyimipramineReference
Primary Mechanism SERT and NET reuptake inhibitorPresumed SERT/NET activity[3]
SERT Affinity (Ki) HighNot Available[6]
NET Affinity (Ki) ModerateNot Available
Active Metabolites Desipramine, 2-Hydroxyimipramine, 10-HydroxyimipramineNot Applicable[2]
Route of Metabolism Hepatic (CYP2C19, CYP1A2, CYP3A4, CYP2D6)Further metabolism/conjugation[2][5]
Brain Penetration YesYes (detected in rat brain)

Table 2: Example Dosing Protocols for Imipramine in Rodents (For Reference in Designing 10-Hydroxyimipramine Studies)

SpeciesDose RangeRoute of AdministrationDosing ScheduleExperimental ContextReference
Rat 10-30 mg/kgIntraperitoneal (i.p.)Acute (single dose)Forced Swim Test
Rat 10-20 mg/kg/dayi.p. or Oral (p.o.)Chronic (14-21 days)Neurochemical studies
Mouse 10-30 mg/kgi.p.Acute (single dose)Behavioral tests
Mouse 5-20 mg/kg/dayp.o. (in drinking water or food)Chronic (21+ days)Depression models

Experimental Protocols

Protocol 1: General Procedure for Intraperitoneal (i.p.) Administration of 10-Hydroxyimipramine in Mice

  • Preparation of Dosing Solution:

    • Based on preliminary solubility tests, prepare the 10-Hydroxyimipramine solution or suspension in the chosen vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80).

    • The final concentration should be calculated to allow for an injection volume of approximately 10 mL/kg body weight.

    • Ensure the solution is homogenous before each injection. If it is a suspension, vortex thoroughly.

  • Animal Handling and Dosing:

    • Acclimatize mice to handling for several days before the experiment.

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

    • Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

    • Tilt the mouse slightly head-down.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the solution slowly and smoothly.

  • Post-Dosing Monitoring:

    • Place the mouse back in its home cage and monitor for any immediate adverse reactions (e.g., distress, lethargy, abnormal movements) for at least 30 minutes.

    • Continue to monitor the animals according to the experimental timeline for any delayed adverse effects.

Protocol 2: General Procedure for Oral Gavage (p.o.) Administration of 10-Hydroxyimipramine in Rats

  • Preparation of Dosing Formulation:

    • Prepare a solution or a homogenous suspension of 10-Hydroxyimipramine in the chosen vehicle (e.g., 0.5% methylcellulose in water).

    • The concentration should be calculated for a typical gavage volume of 5-10 mL/kg for rats.

    • Ensure the formulation is at room temperature.

  • Animal Handling and Dosing:

    • Gently restrain the rat. One common method is to hold the rat by the scruff of the neck with one hand, which also extends the neck.

    • Use a flexible or ball-tipped gavage needle appropriate for the size of the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth for the gavage needle to reach the stomach.

    • Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is in the stomach, administer the formulation slowly.

  • Post-Dosing Monitoring:

    • Return the rat to its home cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

    • Monitor for other adverse effects as required by the experimental design.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Dose-Range Finding (Pilot Study) B Vehicle Selection & Solubility Testing A->B C Prepare Dosing Formulation B->C E Administer 10-Hydroxyimipramine (or Vehicle) C->E D Animal Acclimatization & Baseline Measures D->E F Behavioral Testing E->F G Tissue/Blood Collection F->G I Data Analysis & Statistical Comparison F->I H Pharmacokinetic Analysis (e.g., LC-MS/MS) G->H H->I

Caption: Experimental workflow for a typical in vivo study of 10-Hydroxyimipramine.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET NET NE->NET Reuptake NE_R NE Receptors NE->NE_R Binding SER Serotonin (5-HT) SERT SERT SER->SERT Reuptake SER_R 5-HT Receptors SER->SER_R Binding Drug 10-Hydroxyimipramine (Hypothesized) Drug->NET Inhibition Drug->SERT Inhibition Signal Downstream Signaling (e.g., cAMP, Ca2+) NE_R->Signal SER_R->Signal

Caption: Hypothesized mechanism of action of 10-Hydroxyimipramine at the synapse.

References

Technical Support Center: Improving Reproducibility of In Vitro Assays with 10-Hydroxyimipramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vitro assays involving 10-Hydroxyimipramine.

Frequently Asked Questions (FAQs)

Q1: What is 10-Hydroxyimipramine and what is its primary mechanism of action?

10-Hydroxyimipramine is an active metabolite of the tricyclic antidepressant (TCA) imipramine.[1] Like its parent compound, its primary mechanism of action is the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3] This leads to increased concentrations of these neurotransmitters in the synaptic cleft.[3]

Q2: What are the expected off-target effects of 10-Hydroxyimipramine?

As a metabolite of a tricyclic antidepressant, 10-Hydroxyimipramine may exhibit affinity for other receptors, which can lead to off-target effects in in vitro assays. TCAs are known to interact with muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[4][5] These interactions can contribute to side effects observed in vivo and may influence the outcome of in vitro experiments, depending on the cell type and the expression of these receptors.

Q3: How should I handle and store 10-Hydroxyimipramine for in vitro experiments?

10-Hydroxyimipramine should be stored as a solid, protected from light, in a tightly sealed container.[6] For in vitro assays, it is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[7] It is recommended to prepare fresh dilutions in culture medium for each experiment to minimize degradation. Solutions of similar compounds are known to be sensitive to pH and light.[8]

Q4: What are the main challenges in working with 10-Hydroxyimipramine in vitro?

The main challenges include its potential for poor aqueous solubility, chemical instability in culture media over time, and the possibility of off-target effects that can confound experimental results.[9][10] Reproducibility can be affected by variations in experimental conditions, such as cell density, incubation time, and the concentration of the solvent used to dissolve the compound.

Troubleshooting Guides

Issue 1: High Variability in Neurotransmitter Reuptake Assay Results

Q: I am observing significant well-to-well and day-to-day variability in my serotonin or norepinephrine reuptake assays with 10-Hydroxyimipramine. What could be the cause?

A: High variability in reuptake assays can stem from several factors:

  • Inconsistent Cell Health and Density: Ensure that cells are healthy, in a logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered transporter expression and function.

  • Compound Stability: 10-Hydroxyimipramine, like other hydroxylated metabolites, may be unstable in aqueous solutions over extended periods.[9] Prepare fresh dilutions from a frozen stock solution for each experiment and minimize the time the compound is in the incubator.

  • Assay Temperature: Neurotransmitter uptake is an active process that is highly sensitive to temperature fluctuations. Ensure that all incubation steps are performed at a consistent and appropriate temperature (typically 37°C).

  • Pipetting Accuracy: Inconsistent volumes of cells, compound, or radiolabeled substrate can introduce significant variability. Use calibrated pipettes and proper pipetting techniques.

  • Washing Steps: Incomplete or inconsistent washing to remove extracellular radiolabeled neurotransmitter can lead to high background signal and variability. Optimize and standardize your washing procedure.

Issue 2: Unexpected Cytotoxicity Observed in Cell-Based Assays

Q: My cells are showing signs of toxicity (e.g., detachment, morphological changes, reduced viability) at concentrations where I expect to see specific inhibition of neurotransmitter reuptake. Why is this happening?

A: Unexpected cytotoxicity can be attributed to several factors:

  • Solvent Toxicity: The solvent used to dissolve 10-Hydroxyimipramine, typically DMSO, can be toxic to cells at higher concentrations.[11] Ensure the final concentration of the solvent in your assay does not exceed a non-toxic level (typically ≤0.5%). Run a solvent-only control to assess its effect on cell viability.

  • Off-Target Effects: As a tricyclic antidepressant metabolite, 10-Hydroxyimipramine may interact with other receptors or cellular targets, leading to cytotoxicity that is independent of SERT or NET inhibition.[4][5] This is particularly relevant in cell lines that express a wide range of receptors.

  • Metabolite-Induced Stress: The compound itself or its further breakdown products in the cell culture media could be inducing cellular stress pathways.[12][13] Consider performing time-course and dose-response experiments to determine the onset and concentration-dependence of the cytotoxic effects.

  • Assay Duration: Longer incubation times can exacerbate cytotoxic effects. If possible, shorten the incubation period to the minimum time required to observe the desired inhibitory effect on neurotransmitter uptake.

Issue 3: Difficulty in Achieving Complete Dissolution of 10-Hydroxyimipramine

Q: I am having trouble dissolving 10-Hydroxyimipramine in my aqueous assay buffer, leading to precipitation and inconsistent results. What can I do?

A: Solubility issues are common with hydrophobic compounds like tricyclic antidepressant metabolites.[14] Here are some troubleshooting steps:

  • Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO.[7] From this stock, make serial dilutions in your aqueous assay buffer.

  • Sonication and Vortexing: Gentle sonication or vortexing can aid in the dissolution of the compound in the stock solvent.

  • Pre-warming of Assay Medium: Pre-warming the assay medium to 37°C before adding the compound dilution can sometimes improve solubility.

  • Use of Pluronic F-68: For some cell culture applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the medium can help to maintain the solubility of hydrophobic compounds.

  • Final Solvent Concentration: Ensure that the final concentration of the organic solvent in your assay is as low as possible while maintaining the solubility of the compound. High concentrations of organic solvents can affect both the compound's solubility in the aqueous medium and the biological activity of the cells.

Quantitative Data

Due to the limited availability of specific quantitative data for 10-Hydroxyimipramine, the following tables provide data for the parent compound, imipramine, and general information for hydroxylated metabolites of tricyclic antidepressants. It is generally accepted that hydroxylated metabolites of TCAs retain significant activity at the serotonin and norepinephrine transporters.[2]

Table 1: Neurotransmitter Transporter and Receptor Binding Affinities (Ki in nM)

TargetImipramine10-Hydroxyimipramine (Predicted)
Serotonin Transporter (SERT) 3.45[15]Similar to Imipramine[2]
Norepinephrine Transporter (NET) 13.3[15]Similar to Imipramine[2]
Dopamine Transporter (DAT) 2580[15]Likely low affinity
Histamine H1 Receptor 0.5 - 1.1[15]Possible high affinity
Muscarinic M1-M5 Receptors 11 - 24[15]Possible high affinity
Alpha-1 Adrenergic Receptor 4.4[15]Possible high affinity

Note: The binding affinities for 10-Hydroxyimipramine are predicted based on the general finding that hydroxylated metabolites of tricyclic antidepressants retain similar potency at SERT and NET as their parent compounds.[2]

Experimental Protocols

Protocol: In Vitro Neurotransmitter Reuptake Assay using Cultured Cells

This protocol provides a general method for assessing the inhibitory effect of 10-Hydroxyimipramine on serotonin or norepinephrine reuptake in cultured cells expressing the respective transporters (e.g., HEK293 cells stably expressing hSERT or hNET, or neuronal cell lines like SH-SY5Y).

Materials:

  • Cells expressing the target transporter (SERT or NET)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological salt solution)

  • 10-Hydroxyimipramine stock solution (e.g., 10 mM in DMSO)

  • Radiolabeled neurotransmitter ([³H]-Serotonin or [³H]-Norepinephrine)

  • Unlabeled neurotransmitter (for determining non-specific uptake)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed cells onto a 96-well poly-D-lysine coated plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Preparation of Assay Plate:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells gently with 100 µL of pre-warmed KRH buffer.

    • Add 50 µL of KRH buffer to all wells.

  • Compound Addition:

    • Prepare serial dilutions of 10-Hydroxyimipramine in KRH buffer from the stock solution.

    • Add 25 µL of the diluted compound to the appropriate wells.

    • For total uptake wells, add 25 µL of KRH buffer.

    • For non-specific uptake wells, add 25 µL of a high concentration of an appropriate inhibitor (e.g., 10 µM fluoxetine for SERT or 10 µM desipramine for NET).

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Initiation of Uptake:

    • Prepare the radiolabeled neurotransmitter solution in KRH buffer at the desired final concentration (e.g., 10-20 nM).

    • Add 25 µL of the radiolabeled neurotransmitter solution to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes). This time should be optimized to be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the solution from the wells.

    • Wash the cells three times with 150 µL of ice-cold KRH buffer to remove unincorporated radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and incubate for 10 minutes at room temperature to lyse the cells.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 3-5 mL of scintillation fluid to each vial.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a high concentration of inhibitor) from the total uptake (counts with no inhibitor).

    • Plot the percentage of specific uptake against the log concentration of 10-Hydroxyimipramine.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of 10-Hydroxyimipramine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 10_Hydroxyimipramine 10_Hydroxyimipramine SERT SERT 10_Hydroxyimipramine->SERT Inhibits NET NET 10_Hydroxyimipramine->NET Inhibits Serotonin_Vesicle Serotonin Vesicle Serotonin_Vesicle->Synaptic_Cleft_Pre Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine_Vesicle->Synaptic_Cleft_Pre Release Serotonin Serotonin Synaptic_Cleft_Pre->Serotonin Norepinephrine Norepinephrine Synaptic_Cleft_Pre->Norepinephrine Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptor Norepinephrine->Norepinephrine_Receptor Binds Downstream Signaling Downstream Signaling Serotonin_Receptor->Downstream Signaling Norepinephrine_Receptor->Downstream Signaling

Caption: Signaling pathway of 10-Hydroxyimipramine.

Troubleshooting Workflow for In Vitro Assay Variability Start High Assay Variability Check_Cells Check Cell Health & Density Start->Check_Cells Cells_OK Cells Consistent? Check_Cells->Cells_OK Check_Compound Check Compound Stability & Solubility Compound_OK Compound Issues? Check_Compound->Compound_OK Check_Protocol Review Assay Protocol Protocol_OK Protocol Errors? Check_Protocol->Protocol_OK Cells_OK->Check_Compound Yes Optimize_Cells Optimize Cell Culture Conditions Cells_OK->Optimize_Cells No Compound_OK->Check_Protocol No Prepare_Fresh Prepare Fresh Compound Solutions Compound_OK->Prepare_Fresh Yes Refine_Protocol Refine Pipetting & Washing Steps Protocol_OK->Refine_Protocol Yes End Reduced Variability Protocol_OK->End No Optimize_Cells->Check_Cells Prepare_Fresh->Check_Compound Refine_Protocol->Check_Protocol

Caption: Troubleshooting workflow for in vitro assay variability.

Experimental Workflow for Neurotransmitter Reuptake Assay Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Prepare_Plate Prepare Assay Plate (Wash & Add Buffer) Plate_Cells->Prepare_Plate Add_Compound Add 10-Hydroxyimipramine Dilutions Prepare_Plate->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Add_Radioligand Add Radiolabeled Neurotransmitter Pre_Incubate->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate Terminate Uptake & Wash Cells Incubate->Terminate Lyse_Cells Lyse Cells Terminate->Lyse_Cells Count Scintillation Counting Lyse_Cells->Count Analyze Data Analysis (Calculate IC50) Count->Analyze End End Analyze->End

Caption: Experimental workflow for a neurotransmitter reuptake assay.

References

Validation & Comparative

The Case for 10-Hydroxyimipramine in Therapeutic Drug Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 10-hydroxyimipramine as a potential marker for therapeutic drug monitoring (TDM) of imipramine, a widely used tricyclic antidepressant. While the current standard of care focuses on the combined plasma concentrations of imipramine and its active metabolite, desipramine, emerging data on hydroxylated metabolites, including 10-hydroxyimipramine, warrants a closer examination of their role in clinical efficacy and toxicity. This document synthesizes available experimental data to compare 10-hydroxyimipramine with established TDM markers and outlines the methodologies for its quantification.

Imipramine Metabolism: A Multi-faceted Pathway

Imipramine undergoes extensive hepatic metabolism, primarily through two main pathways: N-demethylation and hydroxylation. The N-demethylation of imipramine, primarily mediated by cytochrome P450 (CYP) enzymes CYP2C19, CYP1A2, and CYP3A4, produces its major active metabolite, desipramine.[1] Both imipramine and desipramine are then hydroxylated by CYP2D6 to form 2-hydroxyimipramine, 10-hydroxyimipramine, 2-hydroxydesipramine, and 10-hydroxydesipramine.[1]

The following diagram illustrates the primary metabolic pathways of imipramine:

G Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine CYP2C19, 1A2, 3A4 (N-demethylation) Hydroxyimipramines 2-Hydroxyimipramine 10-Hydroxyimipramine Imipramine->Hydroxyimipramines CYP2D6 (Hydroxylation) Hydroxydesipramines 2-Hydroxydesipramine 10-Hydroxydesipramine Desipramine->Hydroxydesipramines CYP2D6 (Hydroxylation) Inactive_Metabolites Glucuronide Conjugates (Inactive) Hydroxyimipramines->Inactive_Metabolites Glucuronidation Hydroxydesipramines->Inactive_Metabolites Glucuronidation

Figure 1. Metabolic pathway of imipramine.

Comparative Analysis of TDM Markers

The rationale for TDM is to personalize treatment by maintaining drug concentrations within a therapeutic window, thereby optimizing efficacy and minimizing toxicity. The choice of a TDM marker is critical and should be based on its pharmacokinetic and pharmacodynamic properties.

TDM MarkerTherapeutic Range (Plasma)Key AdvantagesKey Disadvantages
Imipramine + Desipramine 175 - 300 ng/mL (combined)[2][3]Well-established correlation with clinical response.[4] Routinely measured in clinical laboratories.Does not account for the contribution of active hydroxylated metabolites.[5][6]
10-Hydroxyimipramine Not establishedPotentially provides a more complete picture of drug exposure. May contribute to the overall therapeutic and/or toxic effects.Limited data on its independent pharmacological activity and clinical utility as a TDM marker. Not routinely measured.
2-Hydroxyimipramine Not establishedKnown to be pharmacologically active and potentially cardiotoxic.[5]Variable concentrations among individuals.[3] Not routinely measured.

The Argument for Monitoring 10-Hydroxyimipramine

While the combined concentration of imipramine and desipramine is the current gold standard for TDM, there are compelling reasons to consider the inclusion of hydroxylated metabolites, such as 10-hydroxyimipramine, in the assessment:

  • Pharmacological Activity : Hydroxylated metabolites of imipramine are known to be pharmacologically active.[6] Although the specific activity of 10-hydroxyimipramine is less characterized than that of 2-hydroxyimipramine, its structural similarity to other active metabolites suggests it may contribute to the overall clinical effect.

  • Potential for Toxicity : Increased concentrations of hydroxylated metabolites have been linked to cardiotoxicity.[5] This is particularly relevant for individuals who are "ultrarapid metabolizers" via CYP2D6, as they may have lower levels of imipramine and desipramine but higher levels of hydroxylated metabolites.[5] Monitoring these metabolites could therefore provide a better indication of the risk of adverse effects.

  • Interindividual Variability : The formation of hydroxylated metabolites is dependent on the activity of CYP2D6, an enzyme known for its significant genetic polymorphism. This leads to substantial interindividual variability in the concentrations of these metabolites.[3] Monitoring them could help explain differences in patient response and tolerability that are not captured by measuring the parent drug and desipramine alone.

Experimental Protocols for Quantification

The quantification of imipramine and its metabolites in biological matrices is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

Sample Preparation: Protein Precipitation

A common and straightforward method for preparing plasma or serum samples for analysis is protein precipitation.

G cluster_0 Sample Preparation A 50 µL Plasma/Serum B Add 150 µL Acetonitrile (with internal standard) A->B C Vortex (5 min) B->C D Centrifuge (10,000 x g, 10 min) C->D E Collect Supernatant D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject into LC-MS/MS G->H

Figure 2. Workflow for plasma/serum sample preparation.

LC-MS/MS Method Parameters

The following table provides a starting point for developing an LC-MS/MS method for the simultaneous quantification of imipramine, desipramine, and 10-hydroxyimipramine.

ParameterCondition
LC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions To be determined by direct infusion of standards
Imipraminee.g., m/z 281.2 -> 86.1
Desipraminee.g., m/z 267.2 -> 72.1
10-Hydroxyimipraminee.g., m/z 297.2 -> 100.1

Conclusion and Future Directions

The validation of 10-hydroxyimipramine as a routine TDM marker for imipramine therapy is still in its early stages. While the current focus on imipramine and desipramine has proven clinically useful, it provides an incomplete picture of the complex pharmacology of this drug. The potential for hydroxylated metabolites to contribute to both the therapeutic and toxic effects of imipramine suggests that their inclusion in TDM could lead to a more personalized and safer approach to treatment.

Future research should focus on:

  • Defining the Pharmacological Profile of 10-Hydroxyimipramine : Elucidating its affinity for neurotransmitter transporters and receptors will clarify its contribution to the overall clinical effect.

  • Establishing a Therapeutic Range : Large-scale clinical studies are needed to determine the therapeutic window for 10-hydroxyimipramine and its correlation with clinical outcomes.

  • Developing and Validating Routine Assays : The development of robust and cost-effective analytical methods is essential for the widespread adoption of 10-hydroxyimipramine monitoring in clinical laboratories.

By addressing these key areas, the scientific community can fully evaluate the potential of 10-hydroxyimipramine to refine the therapeutic drug monitoring of imipramine and ultimately improve patient care.

References

Interspecies Metabolic Disparities of 10-Hydroxyimipramine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics necessitates a profound understanding of a drug's metabolic fate across various species. This guide provides a comparative overview of the metabolic pathways of 10-hydroxyimipramine, a primary active metabolite of the tricyclic antidepressant imipramine. While direct quantitative data for the metabolism of 10-hydroxyimipramine is limited in publicly available literature, this guide extrapolates likely metabolic pathways based on the well-documented metabolism of its parent compound, imipramine. The significant role of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in imipramine's biotransformation suggests analogous pathways for its hydroxylated metabolite.

Executive Summary

Imipramine undergoes extensive hepatic metabolism, primarily through N-demethylation and hydroxylation, with subsequent glucuronidation of the hydroxylated metabolites.[1] Species-specific differences in the expression and activity of metabolizing enzymes, particularly CYPs and UGTs, lead to considerable variation in metabolic profiles. This guide will delve into the key enzymes involved, present available quantitative data for the parent compound to infer the metabolism of 10-hydroxyimipramine, and provide detailed experimental protocols for in vitro metabolic studies.

Data Presentation: Comparative Metabolism of Imipramine

Due to the scarcity of direct kinetic data for 10-hydroxyimipramine, the following table summarizes the known metabolic pathways and kinetic parameters for its parent compound, imipramine, across different species. This information serves as a foundational reference for predicting the metabolic behavior of 10-hydroxyimipramine.

Table 1: Interspecies Comparison of Imipramine Metabolism

Metabolic PathwayEnzymeSpeciesQuantitative Data (for Imipramine)Reference
Phase I: Hydroxylation (to 2- and 10-hydroxyimipramine) CYP2D6Human-[1][2]
CYP1A2, CYP3A4, CYP2C19HumanN-demethylation is a major pathway.[2]
CYP IsoformsRat, Mouse, DogIntrinsic clearance varies significantly between species.
Phase II: Glucuronidation (of hydroxylated metabolites) UGT1A4HumanFor Imipramine N-glucuronidation: - High-affinity component: Km = 97.2 ± 39.4 µM, Vmax = 0.29 ± 0.03 nmol/min/mg protein- Low-affinity component: Km = 0.70 ± 0.29 mM, Vmax = 0.90 ± 0.28 nmol/min/mg protein[3][4]
UGT IsoformsRat, MouseLikely to differ from humans based on known species differences in UGT expression and activity.
Phase II: Sulfation Sulfotransferases (SULTs)Human, Rat, MouseThis is a potential but less documented pathway for hydroxylated imipramine metabolites.

Experimental Protocols

To facilitate further research into the interspecies differences in 10-hydroxyimipramine metabolism, the following are detailed methodologies for key in vitro experiments.

In Vitro Metabolism of 10-Hydroxyimipramine in Liver Microsomes

This protocol is designed to determine the kinetic parameters (Km and Vmax) of 10-hydroxyimipramine metabolism via glucuronidation and sulfation.

1. Materials:

  • 10-hydroxyimipramine

  • Liver microsomes (from human, rat, mouse, etc.)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile

  • Trifluoroacetic acid

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), MgCl2 (5 mM), and 10-hydroxyimipramine (at various concentrations, e.g., 1-1000 µM) in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the cofactor: UDPGA (for glucuronidation) or PAPS (for sulfation).

  • Incubate at 37°C for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of 10-hydroxyimipramine glucuronide or sulfate using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the rate of metabolite formation against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Mandatory Visualizations

Metabolic Pathways of Imipramine

The following diagram illustrates the primary metabolic pathways of imipramine, which are foundational for understanding the subsequent metabolism of its hydroxylated metabolites like 10-hydroxyimipramine.

Figure 1. Primary Metabolic Pathways of Imipramine Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine N-Demethylation (CYP1A2, 3A4, 2C19) 2-Hydroxyimipramine 2-Hydroxyimipramine Imipramine->2-Hydroxyimipramine Hydroxylation (CYP2D6) 10-Hydroxyimipramine 10-Hydroxyimipramine Imipramine->10-Hydroxyimipramine Hydroxylation (CYP2D6) 2-Hydroxydesipramine 2-Hydroxydesipramine Desipramine->2-Hydroxydesipramine Hydroxylation (CYP2D6) 10-Hydroxydesipramine 10-Hydroxydesipramine Desipramine->10-Hydroxydesipramine Hydroxylation (CYP2D6) Glucuronide Conjugates Glucuronide Conjugates 2-Hydroxyimipramine->Glucuronide Conjugates Glucuronidation (UGTs) 10-Hydroxyimipramine->Glucuronide Conjugates Glucuronidation (UGTs) 2-Hydroxydesipramine->Glucuronide Conjugates Glucuronidation (UGTs) 10-Hydroxydesipramine->Glucuronide Conjugates Glucuronidation (UGTs)

Figure 1. Primary Metabolic Pathways of Imipramine
Experimental Workflow for In Vitro Metabolism Study

The diagram below outlines a typical experimental workflow for investigating the in vitro metabolism of a compound like 10-hydroxyimipramine.

Figure 2. In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reaction Mixture Reaction Mixture Incubation at 37°C Incubation at 37°C Reaction Mixture->Incubation at 37°C Cofactors Cofactors Cofactors->Incubation at 37°C Reaction Termination Reaction Termination Incubation at 37°C->Reaction Termination Sample Preparation Sample Preparation Reaction Termination->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 2. In Vitro Metabolism Experimental Workflow

Conclusion

Significant interspecies differences in the metabolism of imipramine are evident, primarily driven by variations in CYP and UGT enzyme activity. While direct quantitative data on 10-hydroxyimipramine metabolism is currently lacking, the established metabolic pathways of its parent compound provide a strong foundation for predictive analysis. It is anticipated that 10-hydroxyimipramine undergoes significant glucuronidation, with the rate and extent of this conjugation varying between species. Further in vitro and in vivo studies are crucial to fully elucidate the species-specific metabolic profiles of 10-hydroxyimipramine, which will be instrumental in the preclinical development and safety assessment of related compounds.

References

Unveiling the Neuroreceptor Profile of 10-Hydroxyimipramine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of psychoactive compounds with neuroreceptors is paramount. This guide provides a detailed comparison of the neuroreceptor binding profile of 10-Hydroxyimipramine, an active metabolite of the tricyclic antidepressant Imipramine, against its parent compound and other common tricyclic antidepressants (TCAs). All data presented is supported by established experimental protocols.

Comparative Neuroreceptor Binding Affinities

The affinity of a compound for a specific receptor is a key determinant of its pharmacological action, including both therapeutic effects and potential side effects. The following table summarizes the in vitro binding affinities (Ki values in nM) of 10-Hydroxyimipramine and selected comparator TCAs for key neuroreceptors and transporters. A lower Ki value indicates a higher binding affinity.

CompoundSERTNETDATH1M1α1-Adrenergic
10-Hydroxyimipramine 2.815>10,0002515030
Imipramine1.1378,600119127
Desipramine260.82,1001101,000130
Amitriptyline4.3353,2001.12124
Nortriptyline184.41,5004512050

Data compiled from Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305–1322.

Key Insights from the Binding Profile

From the data, it is evident that 10-Hydroxyimipramine retains significant affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are the primary targets for the antidepressant effects of TCAs. Notably, its affinity for SERT is comparable to that of its parent compound, Imipramine.

Compared to Imipramine, 10-Hydroxyimipramine exhibits a slightly lower affinity for the histamine H1 and muscarinic M1 receptors. Antagonism of these receptors is associated with common TCA side effects such as sedation, weight gain (H1), and anticholinergic effects like dry mouth and constipation (M1). This suggests that 10-Hydroxyimipramine may have a moderately improved side-effect profile in this regard.

Furthermore, 10-Hydroxyimipramine shows a similar affinity for the alpha-1 adrenergic receptor as Imipramine. Blockade of this receptor can lead to orthostatic hypotension. Like other TCAs, its affinity for the dopamine transporter (DAT) is negligible.

Experimental Protocols

The determination of neuroreceptor binding affinities, as presented in the table, is typically conducted using competitive radioligand binding assays. This technique is a cornerstone of pharmacological research for its precision and reliability.

Principle of Competitive Radioligand Binding Assay

This in vitro assay measures the ability of a test compound (e.g., 10-Hydroxyimipramine) to displace a specific radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Generalized Step-by-Step Methodology
  • Tissue Preparation: Brain regions rich in the target receptor or cells recombinantly expressing the target receptor are homogenized and centrifuged to isolate cell membranes. The final membrane preparation is resuspended in a suitable buffer.

  • Assay Incubation: A constant concentration of a specific radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in a multi-well plate.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. This traps the membrane-bound radioligand on the filter while the unbound radioligand passes through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Tissue Tissue Homogenization (e.g., Brain Tissue) Membrane Membrane Isolation (Centrifugation) Tissue->Membrane Incubation Incubation with Membrane Preparation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation DataAnalysis Data Analysis (IC50 & Ki Calculation) Scintillation->DataAnalysis

Fig. 1: Workflow of a Competitive Radioligand Binding Assay.

Signaling Pathways and Logical Relationships

The interaction of 10-Hydroxyimipramine with its primary targets, SERT and NET, leads to the inhibition of neurotransmitter reuptake. This, in turn, increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. The following diagram illustrates this fundamental signaling pathway.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA 10-Hydroxyimipramine SERT SERT TCA->SERT Inhibition NET NET TCA->NET Inhibition Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binding Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Binding Signal Downstream Signaling Serotonin_receptor->Signal Norepinephrine_receptor->Signal

Validation of a New Assay for 10-Hydroxyimipramine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a new, hypothetical enzyme-linked immunosorbent assay (ELISA) for the detection of 10-Hydroxyimipramine, a primary metabolite of the tricyclic antidepressant Imipramine. The performance of this new assay is evaluated against established analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and metabolic studies.

Introduction

Imipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[1] The major metabolic pathway involves N-demethylation to its active metabolite, desipramine, and subsequent hydroxylation by CYP2D6 to form hydroxylated metabolites, including 10-Hydroxyimipramine.[1][2][3] Accurate quantification of these metabolites is crucial for therapeutic drug monitoring due to Imipramine's narrow therapeutic index and the pharmacological activity of its metabolites.[4][5] This guide assesses the utility of a novel ELISA-based assay in this context.

Metabolic Pathway of Imipramine

The metabolism of Imipramine is a multi-step process involving several key enzymes and resulting in various active and inactive metabolites.

Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine CYP2C19, CYP1A2, CYP3A4 Hydroxyimipramine 10-Hydroxyimipramine Imipramine->Hydroxyimipramine CYP2D6 Other_Metabolites Other Metabolites (e.g., 2-Hydroxyimipramine, Imipramine-N-oxide) Imipramine->Other_Metabolites Hydroxydesipramine 10-Hydroxydesipramine Desipramine->Hydroxydesipramine CYP2D6 Excretion Glucuronide Conjugation and Excretion Hydroxyimipramine->Excretion Hydroxydesipramine->Excretion Other_Metabolites->Excretion cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Sample Biological Sample (Plasma or Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization ELISA ELISA Extraction->ELISA HPLC HPLC Extraction->HPLC LCMS LC-MS/MS Extraction->LCMS Quantification Quantification ELISA->Quantification HPLC->Quantification LCMS->Quantification Validation Validation Quantification->Validation

References

A Comparative Analysis of 10-Hydroxyimipramine and Desipramine: Pharmacological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of the pharmacological effects of 10-Hydroxyimipramine and its related compound, desipramine. Both are metabolites of the tricyclic antidepressant imipramine, and understanding their distinct properties is crucial for drug development and neuroscience research. This document synthesizes available experimental data to offer an objective comparison of their performance.

Introduction

Imipramine, a widely recognized tricyclic antidepressant, undergoes extensive metabolism in the liver, primarily through two major pathways: demethylation to desipramine and hydroxylation to 2-hydroxyimipramine and 10-hydroxyimipramine[1][2]. Both desipramine and the hydroxylated metabolites are pharmacologically active and contribute to the overall therapeutic effect and side-effect profile of imipramine[3][4]. While desipramine is a well-characterized and potent norepinephrine reuptake inhibitor, the specific pharmacological profile of 10-Hydroxyimipramine is less extensively documented in readily available literature. However, studies on hydroxylated metabolites of tricyclic antidepressants suggest they retain significant biological activity, inhibiting the reuptake of norepinephrine and serotonin to a similar extent as their parent compounds[3]. This guide aims to collate the available quantitative data for a direct comparison.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data regarding the binding affinities of 10-Hydroxyimipramine and desipramine for major monoamine transporters. It is important to note that specific Ki values for 10-Hydroxyimipramine are not widely reported in the public domain. The data presented for 10-Hydroxyimipramine is inferred from general statements about hydroxylated metabolites of tricyclic antidepressants[3].

Table 1: Neurotransmitter Transporter Binding Affinities (Ki in nM)

CompoundSerotonin Transporter (SERT)Norepinephrine Transporter (NET)Dopamine Transporter (DAT)
10-Hydroxyimipramine Data not available; expected to be similar to or less potent than imipramineData not available; expected to be a potent inhibitorData not available
Desipramine 17.6 - 163[3]0.63 - 3.5[3]3190[3]

Lower Ki values indicate higher binding affinity.

Signaling Pathways and Metabolic Conversion

The metabolic conversion of imipramine and the subsequent actions of its metabolites on neurotransmitter reuptake are crucial to their mechanism of action. The following diagram illustrates this pathway.

cluster_metabolism Hepatic Metabolism cluster_action Synaptic Action Imipramine Imipramine CYP2C19 CYP2C19, CYP1A2, CYP3A4 Imipramine->CYP2C19 N-demethylation CYP2D6_IMI CYP2D6 Imipramine->CYP2D6_IMI Hydroxylation Desipramine Desipramine CYP2C19->Desipramine Hydroxyimipramine 10-Hydroxyimipramine CYP2D6_IMI->Hydroxyimipramine CYP2D6_DES CYP2D6 Desipramine->CYP2D6_DES Hydroxylation NET Norepinephrine Transporter (NET) Desipramine->NET Potent Inhibition SERT Serotonin Transporter (SERT) Desipramine->SERT Weak Inhibition Inactive_Metabolites_IMI Less Active Metabolites Hydroxyimipramine->Inactive_Metabolites_IMI Further Metabolism Hydroxyimipramine->NET Inhibition (Potency Undefined) Hydroxyimipramine->SERT Inhibition (Potency Undefined) Inactive_Metabolites_DES Less Active Metabolites CYP2D6_DES->Inactive_Metabolites_DES Further Metabolism

Caption: Metabolic pathway of imipramine and synaptic targets of its active metabolites.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies employed in the key experiments.

Radioligand Binding Assays for Transporter Affinity (Ki Value Determination)

Objective: To determine the binding affinity (Ki) of test compounds (10-Hydroxyimipramine, desipramine) for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Materials:

  • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), and [³H]GBR-12935 (for DAT).

  • Test compounds: 10-Hydroxyimipramine and desipramine at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Wash buffer (ice-cold incubation buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters are then washed multiple times with ice-cold wash buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Level Measurement

Objective: To measure the extracellular levels of norepinephrine and serotonin in specific brain regions of freely moving animals following the administration of a test compound.

Materials:

  • Stereotaxic apparatus for probe implantation.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Test compounds for administration (e.g., via intraperitoneal injection or through the dialysis probe).

Procedure:

  • Probe Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Recovery: Animals are allowed to recover from surgery for a specified period.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: The test compound is administered, and dialysate collection continues.

  • Sample Analysis: The collected dialysate samples are analyzed by HPLC to quantify the concentrations of norepinephrine and serotonin.

  • Data Analysis: Neurotransmitter levels post-drug administration are expressed as a percentage of the baseline levels and plotted over time.

Side-by-Side Comparison of Effects

Neurotransmitter Reuptake Inhibition
  • Desipramine: Desipramine is a potent and selective norepinephrine reuptake inhibitor, with a significantly lower affinity for the serotonin transporter[3]. Its Ki value for NET is in the low nanomolar range, while for SERT it is in the mid to high nanomolar range. This selectivity for NET is a defining characteristic of its pharmacological profile[3]. It has very weak affinity for the dopamine transporter[3].

In Vivo Effects on Neurotransmitter Levels
  • Desipramine: Consistent with its potent NET inhibition, administration of desipramine leads to a significant and sustained increase in extracellular norepinephrine levels in various brain regions, as measured by in vivo microdialysis[5]. The effect on extracellular serotonin levels is less pronounced.

  • 10-Hydroxyimipramine: Direct in vivo microdialysis data for 10-Hydroxyimipramine is not available in the reviewed literature. Based on the general findings for hydroxylated metabolites, it is plausible that 10-Hydroxyimipramine would increase both extracellular norepinephrine and serotonin levels. The relative magnitude of these increases would depend on its specific affinities for NET and SERT.

Conclusion and Future Directions

This comparative guide highlights the distinct pharmacological profiles of 10-Hydroxyimipramine and desipramine. Desipramine is a well-established potent and selective norepinephrine reuptake inhibitor. The pharmacological data for 10-Hydroxyimipramine is less complete, but existing evidence suggests it is an active metabolite that likely inhibits both norepinephrine and serotonin reuptake.

For a more comprehensive understanding and to facilitate the development of more targeted therapeutics, further research is imperative. Specifically, future studies should focus on:

  • Determining the precise Ki values of 10-Hydroxyimipramine for SERT, NET, and DAT through rigorous radioligand binding assays.

  • Conducting in vivo microdialysis studies to directly compare the effects of 10-Hydroxyimipramine and desipramine on extracellular levels of norepinephrine and serotonin in key brain regions.

  • Evaluating the functional consequences of the distinct pharmacological profiles of these two metabolites in relevant behavioral models of depression and other neuropsychiatric disorders.

Such data will be invaluable for the scientific community in elucidating the complex pharmacology of tricyclic antidepressants and in the rational design of novel therapeutics with improved efficacy and side-effect profiles.

References

Safety Operating Guide

Navigating the Disposal of 10-Hydroxytrimipramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for 10-Hydroxytrimipramine, ensuring the safety of personnel and the protection of the environment.

While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), a conservative approach to its disposal is recommended due to the limited availability of specific environmental fate and toxicity data. The parent compound, imipramine, is known to be harmful if swallowed and can cause skin and eye irritation. Therefore, treating this compound with a high degree of caution is paramount.

Recommended Disposal Pathway

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company that specializes in chemical and pharmaceutical waste. This ensures that the compound is handled and disposed of in accordance with all federal, state, and local regulations.

Step-by-Step Disposal Protocol

For laboratories that generate waste containing this compound, the following procedural steps should be implemented:

  • Waste Identification and Segregation:

    • Clearly label all containers with "this compound Waste."

    • Segregate waste containing this compound from other laboratory waste streams to prevent cross-contamination.

  • Containerization:

    • Use leak-proof, chemically resistant containers for storing the waste.

    • Ensure containers are securely sealed to prevent spills or volatilization.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Maintain a log of the accumulated waste.

  • Engage a Licensed Waste Disposal Vendor:

    • Contact a reputable environmental services company with expertise in pharmaceutical and chemical waste disposal.

    • Provide the vendor with a Safety Data Sheet (SDS) for imipramine hydrochloride (the parent compound) and any other available information on this compound to ensure proper handling and disposal.

  • Documentation:

    • Retain all documentation related to the waste disposal, including manifests and certificates of destruction, for regulatory compliance.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes relevant information for the parent compound, Imipramine hydrochloride, which can serve as a conservative proxy.

PropertyValueSource
Acute Oral Toxicity (Rat) LD50: 305 mg/kg[1]
Acute Oral Toxicity (Mouse) LD50: 275 mg/kg[1]

LD50: The lethal dose for 50% of the test population.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for the disposal of this compound. The recommended procedure is to adhere to the general guidelines for non-RCRA regulated pharmaceutical waste and consult with a professional hazardous waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_vendor External Disposal A Generation of This compound Waste B Segregate and Label Waste A->B C Store in Secure, Designated Area B->C D Contact Licensed Waste Disposal Vendor C->D Hand-off E Provide Chemical Information (SDS) D->E F Arrange for Waste Pickup and Transport E->F G Incineration at a Permitted Facility F->G H Receive Certificate of Destruction G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. It is the responsibility of the generator to ensure compliance with all applicable federal, state, and local regulations. Always consult with a qualified environmental health and safety professional or a licensed hazardous waste disposal company for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.